Mebanazine

Catalog No.
S583082
CAS No.
65-64-5
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebanazine

CAS Number

65-64-5

Product Name

Mebanazine

IUPAC Name

1-phenylethylhydrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3

InChI Key

HHRZAEJMHSGZNP-UHFFFAOYSA-N

SMILES

Array

Synonyms

(alpha-methylbenzyl)hydrazine, Actomol, mebanazine, mebanazine monohydrochloride, (R)-isomer, mebanazine monooxalate, mebanazine monooxalate, (S)-isomer, mebanazine monosulfate, mebanazine oxalate, mebanazine oxalate, (+-)-isomer, mebanazine sulfate, mebanazine, (+-)-isomer, mebanazine, (R)-isomer, mebanazine, (S)-isomer

Canonical SMILES

CC(C1=CC=CC=C1)NN

The exact mass of the compound Mebanazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical and Pharmacological Profile of Mebanazine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for mebanazine:

Property Description
Generic Name This compound [1]
CAS Number 65-64-5 [1] [2]
Molecular Formula C8H12N2 [1] [2]
Molecular Weight 136.19 g/mol [1] [3]
Drug Class Monoamine Oxidase Inhibitor (MAOI), Hydrazine class [1]
Status Approved (historically), Withdrawn [1]
Primary Indication Treatment of depression (historical) [1]
Mechanism of Action Potent Monoamine Oxidase (MAO) inhibitor [3]
Withdrawal Reason Hepatotoxic potential [1]

Mechanism of Action as an MAO Inhibitor

Although the exact molecular interaction of this compound with the monoamine oxidase enzyme is not detailed in the available search results, its overall mechanism is consistent with classic MAO inhibitors.

  • Normal Neurotransmitter Metabolism: In the nervous system, monoamine neurotransmitters like serotonin, dopamine, and norepinephrine transmit signals. The enzyme monoamine oxidase (MAO), located on the outer membrane of mitochondria, is responsible for breaking down these neurotransmitters, terminating their action [4] [5].
  • Enzyme Inhibition: As an MAO inhibitor, this compound blocks the activity of this enzyme [3]. This inhibition prevents the degradation of monoamine neurotransmitters.
  • Increased Neurotransmitter Availability: With MAO inhibited, higher concentrations of neurotransmitters remain in the synaptic cleft for longer periods. This increased availability of monoamines in the brain is the fundamental mechanism believed to underlie the antidepressant effects of MAOIs [4].

The following diagram illustrates this core mechanism of action for MAO inhibitors like this compound:

G Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO_Enzyme MAO Enzyme (Normal Activity) Neurotransmitter->MAO_Enzyme  Breakdown Metabolites Degraded Metabolites MAO_Enzyme->Metabolites This compound This compound (MAOI) This compound->MAO_Enzyme  Inhibits Increased_NT Increased Neurotransmitter Availability in Synapse This compound->Increased_NT  Leads to

Core mechanism of MAO inhibitor action, leading to increased neurotransmitter levels.

Experimental Data and Research Applications

Current research use of this compound is documented in preclinical studies. The data below, primarily from animal models, summarizes its physiological effects and experimental protocols.

Aspect Experimental Details
Research Use Research on depression [3]
In Vivo Model Mature female rats [3]
Administration Route Intraperitoneal injection (i.p.) [3]
Key Finding Dose-dependent decrease in blood glucose levels [3]
Effective Dose Minimal dose lowering blood glucose after 12h: 60 mg/kg [3]
Sustained Effect 90 mg/kg decreased blood glucose for 2 days [3]

The workflow for the key in vivo experiment is outlined below:

G AnimalModel Animal Model: Mature Female Rats CompoundAdmin Compound Administration: This compound via IP injection AnimalModel->CompoundAdmin DosageGroups Dosage Groups: 0 mg/kg, 1-60 mg/kg, 90 mg/kg CompoundAdmin->DosageGroups Measurement Outcome Measurement: Blood Glucose Level DosageGroups->Measurement Result Observed Result: Dose-dependent decrease in blood glucose Measurement->Result

Experimental workflow for assessing this compound's effects on blood glucose in rats.

Important Safety and Discontinued Use

  • Discontinuation Reason: this compound was withdrawn from the clinical market due to its hepatotoxic potential (potential to cause liver damage) [1].
  • Class-Wide Safety Concerns: As an irreversible MAOI, this compound would be expected to carry the same risks as other drugs in its class. A critical danger is hypertensive crisis from interactions with tyramine-rich foods (e.g., aged cheeses, cured meats) [4] [6]. It also poses a risk of serotonin syndrome when combined with other serotonergic drugs [6].

Summary for Researchers

This compound serves as a historical and research-grade reference compound for a hydrazine-class, irreversible MAO inhibitor. Its current relevance lies in:

  • Research Tool: Used in preclinical studies to investigate the physiological effects of MAO inhibition, such as its observed impact on blood glucose metabolism in animal models [3].
  • Safety Profile Caution: Its hepatotoxicity underscores the safety challenges associated with early antidepressant drug classes.
  • Mechanism Representative: It is a classic example of a non-selective, irreversible MAOI, sharing a mechanism and associated risks with other drugs like phenelzine and tranylcypromine [4] [6].

References

Mechanisms of Hepatotoxicity and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

While the exact mechanism of mebanazine-induced liver injury is not fully detailed in the available literature, its classification as a hydrazine derivative provides strong clues. Hepatotoxicity from such compounds is typically "idiosyncratic," meaning it is unpredictable and not directly dose-dependent [1]. The following diagram illustrates the hypothesized pathway for this compound-induced liver injury.

G This compound This compound CYP450 CYP450 This compound->CYP450 Phase I Metabolism ReactiveMetabolite ReactiveMetabolite CYP450->ReactiveMetabolite OxidativeStress OxidativeStress ReactiveMetabolite->OxidativeStress Induces MitochondrialDysfunction MitochondrialDysfunction ReactiveMetabolite->MitochondrialDysfunction Triggers CellDeath Hepatocellular Necrosis/Apoptosis OxidativeStress->CellDeath MitochondrialDysfunction->CellDeath LiverInjury LiverInjury CellDeath->LiverInjury

Based on the general pathophysiology of Drug-Induced Liver Injury (DILI), the following experimental approaches are critical for investigating a compound like this compound.

Key Experimental Methodologies for DILI Investigation
Investigation Area Experimental Protocol & Key Assays

| Clinical & Biochemical Diagnosis | - Liver Enzyme Monitoring: Serial measurement of serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin [1].

  • Causality Assessment: Use standardized scales like the Roussel Uclaf Causality Assessment Method (RUCAM) to link liver injury to the drug [1]. | | In Vitro Cytotoxicity Screening | - Cell-Based Assays: Expose hepatocyte cell lines (e.g., HepG2, HepaRG) to this compound and its metabolites. Measure endpoints like cell viability (MTT assay), reactive oxygen species (ROS) production, and glutathione depletion [1].
  • Transporter Inhibition Assays: Investigate inhibition of the Bile Salt Export Pump (BSEP/ABCB11) using membrane vesicle assays, as BSEP inhibition is a known risk factor for cholestatic DILI [1]. | | Mechanistic & Pathophysiology Studies | - Metabolite Identification: Use liquid chromatography-mass spectrometry (LC-MS/MS) to identify and characterize reactive metabolites generated by human liver microsomes or recombinant CYP450 enzymes [1].
  • Mitochondrial Function Assays: Assess oxygen consumption rates (OCR) and ATP production in primary hepatocytes to evaluate mitochondrial dysfunction [1].
  • Histopathological Analysis: Examine liver biopsy or animal model tissue for signs of necrosis, apoptosis, steatosis, or cholestasis [1]. |

Context and Modern Relevance

References

Mebanazine monoamine oxidase inhibitor hydrazine class

Author: Smolecule Technical Support Team. Date: February 2026

Mebanazine Technical Overview

This compound (formerly known as Actomol) is a hydrazine-class monoamine oxidase inhibitor (MAOI) that was used as an antidepressant in the 1960s but was later withdrawn from the market due to its hepatotoxic potential [1] [2].

The table below summarizes its core chemical and pharmacological data:

Property Description
Generic Name This compound [1]
Chemical Formula C₈H₁₂N₂ [1] [2]
Average Mass 136.198 g·mol⁻¹ [1] [2]
Chemical IUPAC Name (1-phenylethyl)hydrazine [1] [3]
CAS Number 65-64-5 [1] [3]
Drug Class Monoamine Oxidase Inhibitor (MAOI), Hydrazine class [1] [2]
Status Approved, Withdrawn (due to hepatotoxicity) [1] [2]
Mechanism of Action Monoamine Oxidase Inhibitor (exact binding mechanism not specified) [1] [2]
Primary Toxicity Hepatotoxicity (liver damage) [1] [2]
Genotoxic Activity Showed mutagenic activity in bacterial tests (Salmonella typhimurium) [4]

Toxicity and Genotoxicity Profile

The withdrawal of this compound was primarily due to safety concerns. A key area of research has been understanding its toxicological profile.

  • Hepatotoxicity: this compound was discontinued because of its potential to cause liver damage [1] [2].
  • Genotoxicity: In a battery of short-term tests, this compound was found to be genotoxic. It elicited frameshift mutations in Salmonella typhimurium bacteria and produced DNA fragmentation in the liver and lung cells of treated mice [4]. The test results for sister chromatid exchanges could not be completed as the compound was "no longer available for testing" at that stage of the study [4].

Synthesis of Hydrazine Compounds

While the search results do not contain a specific synthesis protocol for this compound, they detail general methods for creating hydrazine compounds, which are relevant from a medicinal chemistry perspective. The following diagram illustrates a logical workflow for hydrazine synthesis based on the retrieved methodologies.

G Start Start: Hydrazine Synthesis Route1 Electrophilic Amination Start->Route1 Route2 N-N Reductive Coupling Start->Route2 Route3 Nickel-Catalyzed N-N Cross-Coupling Start->Route3 Route4 Aza-Lossen Rearrangement Start->Route4 Precursor1 Precursors: Primary Amines & Oxaziridine Route1->Precursor1 Precursor2 Precursors: Nitroarenes & Anilines Route2->Precursor2 Precursor3 Precursors: O-benzoylated Hydroxamates & Amines Route3->Precursor3 Precursor4 Precursors: Amines Route4->Precursor4 Product1 Product: N-Boc Hydrazines Precursor1->Product1 Product2 Product: Unsymmetrical Hydrazines Precursor2->Product2 Product3 Product: Hydrazides Precursor3->Product3 Product4 Product: Complex Hydrazine Derivatives Precursor4->Product4

Logical workflow for synthesizing hydrazine compounds based on published methodologies [5].

The synthesis strategies for hydrazines include [5]:

  • Electrophilic Amination: Uses a diethylketomalonate-derived oxaziridine to aminate primary aliphatic and aromatic amines, yielding N-Boc protected hydrazines. This method allows a one-pot synthesis of pyrazoles [5].
  • N-N Reductive Coupling: A small ring phosphacycle catalyzes the cross-selective coupling of nitroarenes and anilines in the presence of a hydrosilane reductant, offering good chemoselectivity [5].
  • Nickel-Catalyzed Cross-Coupling: Involves the N-N cross-coupling of O-benzoylated hydroxamates with aryl/aliphatic amines, proceeding via nickel-stabilized acyl nitrenoid intermediates [5].
  • Aza-Lossen Rearrangement: A two-step procedure that converts amines into complex hydrazine derivatives under mild conditions, enabling chemoselective N-N bond formation [5].

Hydrazine Toxicity Pathway

The hepatotoxicity and genotoxicity of this compound are characteristics shared by many hydrazine-containing compounds. The general pathophysiology of hydrazine toxicity involves the disruption of key metabolic processes, as illustrated below.

G Hydrazine Hydrazine Exposure (e.g., this compound) Pyridoxine Pyridoxine (Vitamin B6) Hydrazine->Pyridoxine Inhibits Synthesis & Binds P5P Pyridoxal 5'-Phosphate (P5P) Pyridoxine->P5P Conversion Inhibited GAD Glutamic Acid Decarboxylase (GAD) P5P->GAD Cofactor for GABA GABA Synthesis ↓ GAD->GABA Glutamate Glutamate Accumulation GABA->Glutamate Precursor/Product Imbalance Neurotoxicity Potential Effect: Neurological Excitation & Seizures Glutamate->Neurotoxicity

Generalized pathway of hydrazine-induced neurotoxicity via functional vitamin B6 deficiency [6].

The pathophysiology of hydrazine toxicity involves several systems [6]:

  • Neurotoxicity: Hydrazines induce a functional pyridoxine (Vitamin B6) deficiency. They inhibit the synthesis and activity of pyridoxal 5'-phosphate (P5P), a crucial cofactor for the enzyme glutamic acid decarboxylase (GAD). The inhibition of GAD leads to reduced synthesis of the inhibitory neurotransmitter GABA and potential accumulation of glutamate, which can cause neurological excitation and seizures [6].
  • Hepatotoxicity and Genotoxicity: While the exact mechanisms for this compound are not detailed, the genotoxic activity (DNA damage and mutation) is a recognized risk factor for carcinogenicity and likely contributes to its overall toxicity profile, including liver damage [4].
  • Exposure Routes: Toxicity can occur via inhalation, dermal contact, or ingestion, with potential for systemic effects including liver and neurological damage across all routes [6].

Research Considerations

For modern drug development professionals, this compound serves as a historical case study. Key takeaways include:

  • The hydrazine moiety is a known structural alert associated with hepatotoxicity and genotoxicity, prompting caution in drug design [1] [6] [4].
  • When working with or researching hydrazine derivatives, management of acute toxicity should include aggressive supportive care and administration of pyridoxine (Vitamin B6) for neurological symptoms like seizures [6].

References

Mebanazine pharmacokinetics metabolism research

Author: Smolecule Technical Support Team. Date: February 2026

Mebanazine Data Summary

Aspect Available Data Key Findings / Status
General Information DrugBank [1] Known as Actomol; hydrazine-class Monoamine Oxidase Inhibitor (MAOI); previously used as an antidepressant; withdrawn from market.
Pharmacokinetics & Metabolism DrugBank [1] Not Available. Specific data on absorption, distribution, metabolism, and excretion is lacking in the published literature.
Primary Toxicity & Withdrawal Reason DrugBank [1] Hepatotoxicity. The drug was discontinued due to its potential to cause liver injury.
Proposed Bioactivation Risk PMC [2] Structural Alert (Hydrazine moiety). The hydrazine group is a known "toxicophore" that can be metabolically activated into reactive, cytotoxic species.

Inferred Mechanisms and Research Context

While direct metabolic data for this compound is unavailable, its hepatotoxicity can be understood in the broader context of antidepressant bioactivation and hydrazine-based drugs.

  • Hydrazine Group as a Toxicophore: The hydrazine group in this compound is a recognized structural alert associated with drug-induced liver injury (DILI) [2]. This moiety can undergo metabolic activation by cytochrome P450 enzymes or other pathways to form reactive intermediates. These reactive metabolites can covalently bind to cellular proteins and DNA, disrupting normal function and potentially leading to cell death and liver injury [2].
  • Connection to Antidepressant DILI: Drug-induced liver injury is a known risk factor for several antidepressants and has been a leading cause of drug withdrawal [2]. The bioactivation of a drug to form reactive metabolites is a significant contributing factor to this toxicity.

Based on this known risk associated with its chemical structure, the following diagram illustrates the proposed mechanism for this compound's hepatotoxicity:

G This compound This compound MetabolicActivation Metabolic Activation (via CYP450 enzymes) This compound->MetabolicActivation ReactiveMetabolite Reactive Metabolite (e.g., diazonium ion) MetabolicActivation->ReactiveMetabolite CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveMetabolite->CovalentBinding Hepatotoxicity Mitochondrial Dysfunction & Oxidative Stress → Hepatocellular Death CovalentBinding->Hepatotoxicity LiverDamage Clinical Hepatotoxicity Hepatotoxicity->LiverDamage

Research Implications and Alternatives

The case of this compound highlights a critical lesson in drug development. Although modern pharmacokinetic and metabolic studies for this specific compound are lacking, its history underscores the importance of:

  • Early Screening for Structural Alerts: Modern drug discovery prioritizes identifying and mitigating chemical moieties (like hydrazine) that are prone to bioactivation [2].
  • Advanced Trapping Assays: Current protocols use agents like glutathione to trap and identify reactive metabolites during preclinical development [2].
  • Focus on Safer Alternatives: The withdrawal of this compound and other hepatotoxic drugs has driven the development of antidepressants with safer metabolic profiles.

References

Mebanazine clinical trials depression effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

Mebanazine Overview

This compound (Actomol) is a monoamine oxidase inhibitor (MAOI) from the hydrazine class that was used as an antidepressant in the 1960s but was withdrawn from the market due to hepatotoxicity (liver toxicity) [1] [2].

Property Description
Chemical Class Hydrazine [1] [2]
Pharmacological Class Monoamine Oxidase Inhibitor (MAOI) [1] [2]
Trade Name Actomol [1] [2]
Status Approved, Withdrawn (due to hepatotoxicity) [1] [2]
Proposed Advantage (in animals) More potent MAOI than pheniprazine with a greater therapeutic index [1]

Clinical Trial Summary

A clinical trial published in 1965 investigated this compound for treating depressive illnesses. The table below summarizes the key aspects of this study based on the available abstract [3] [4].

Trial Aspect Reported Detail
Publication Date September 1965 [3] [4]
Trial Rationale Pre-clinical animal studies suggested this compound might be less toxic than other MAOIs in use at the time [3].
Key Objective To evaluate if this compound could potentiate the effects of Electroconvulsive Therapy (ECT) and reduce relapse rates post-ECT [3].
Full Methodology Not available in the abstract [4].

Hepatotoxicity and Mechanism

The search results indicate that hepatotoxicity is a known risk for certain antidepressants, particularly those that undergo metabolic bioactivation. This compound was one of four antidepressants explicitly mentioned as being withdrawn from the market for this reason [5]. The diagram below illustrates the general theory of how some drugs can cause liver injury.

Drug Administered Drug (e.g., this compound) Metabolism Metabolism (primarily via Liver Enzymes) Drug->Metabolism StableMetabolite Stable Metabolite (Safe Excretion) Metabolism->StableMetabolite Pathway 1 ReactiveMetabolite Reactive Metabolite (e.g., electrophile) Metabolism->ReactiveMetabolite Pathway 2 (Bioactivation) CovalentBinding Covalent Binding to Cellular Proteins ReactiveMetabolite->CovalentBinding CellularStress Cellular Stress & Mitochondrial Dysfunction CovalentBinding->CellularStress ImmuneResponse Potential Immune Response (Idiosyncratic Toxicity) CovalentBinding->ImmuneResponse LiverDamage Liver Damage (DILI) ↑ Liver Enzymes (ALT, ALP) CellularStress->LiverDamage ImmuneResponse->LiverDamage

General pathway of metabolic bioactivation leading to drug-induced liver injury.

References

Mebanazine MAO inhibition assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MAO Inhibition Assays

Monoamine oxidases (MAOs) are critical enzymes for neurotransmitter regulation. MAO-A and MAO-B are the two main isoforms; determining a compound's selectivity for one over the other is a key goal in early drug discovery for neurological disorders [1]. The following protocol outlines a method to characterize the inhibitory activity and kinetics of a test compound against these enzymes.

Detailed MAO Inhibition Assay Protocol

This protocol is adapted from modern high-throughput screening practices and a recent study on natural flavonoids, providing a framework that could be applied to evaluate a compound like Mebanazine [2] [1].

Primary Screening for MAO Inhibitory Activity

The initial screen determines the compound's potency by calculating the half-maximal inhibitory concentration (IC₅₀).

  • Objective: To determine the IC₅₀ value of the test compound against recombinant human MAO-A and MAO-B (hMAO-A and hMAO-B).
  • Principle: A chemiluminescent assay that quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO enzymatic reaction.
  • Reagents:
    • Recombinant hMAO-A and hMAO-B enzymes.
    • Substrate: Kynuramine (a common non-selective substrate) or isoform-specific substrates (e.g., Serotonin for MAO-A, Phenethylamine for MAO-B).
    • Detection reagent: Chemiluminescent H₂O₂ substrate.
    • Test compound (e.g., this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
  • Procedure:
    • Prepare a dilution series of the test compound and reference inhibitors.
    • In a microplate, incubate each concentration of the inhibitor with a fixed concentration of the MAO enzyme (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., Potassium Phosphate, pH 7.4) for a pre-determined time (e.g., 30-60 minutes).
    • Initiate the reaction by adding the substrate at a concentration near its Kₘ value.
    • After a set incubation period (e.g., 60 minutes), stop the reaction and add the H₂O₂ detection reagent.
    • Measure the chemiluminescence. A decrease in signal is proportional to enzyme inhibition.
    • Plot inhibitor concentration versus % enzyme activity and calculate the IC₅₀ value using non-linear regression analysis.
Enzyme Kinetics and Mechanism of Inhibition

After identifying an inhibitor, kinetic studies characterize its mechanism of action (reversible vs. irreversible) and affinity.

  • Objective: To determine the inhibition mechanism (competitive, non-competitive) and the inhibition constant (Kᵢ).
  • Procedure:
    • Measure MAO activity at varying substrate concentrations in the presence of several fixed concentrations of the test inhibitor (including a zero-inhibitor control).
    • Plot the data on Lineweaver-Burk (double-reciprocal) plots.
    • Data Analysis:
      • If the lines on the plot intersect on the y-axis, the inhibition is competitive. The inhibitor binds to the same site as the substrate.
      • The Kᵢ value can be determined from secondary plots of the slope versus inhibitor concentration.
  • Assessment of Irreversible Inhibition:
    • For suspected irreversible inhibitors like this compound (a hydrazine derivative), a time-dependent pre-incubation is crucial [3].
    • Pre-incubate the enzyme with the inhibitor for different time periods before adding the substrate. A progressive decrease in activity with longer pre-incubation times suggests irreversible inhibition. This activity loss is not regained upon dialysis [3].

Expected Data and Interpretation

The table below summarizes the types of quantitative data generated and their significance for researchers.

Parameter Description Interpretation for Drug Development
IC₅₀ Concentration that inhibits 50% of enzyme activity under assay conditions. Measures compound potency. Lower IC₅₀ = higher potency. Allows comparison between compounds [2].
Kᵢ Inhibition constant; reflects true binding affinity of the inhibitor to the enzyme. More accurate than IC₅₀ for comparing inhibitor affinity. Lower Kᵢ = tighter binding [3].
Mechanism of Action Determines how the inhibitor functions (e.g., Competitive, Irreversible). Guides chemical optimization and predicts potential for drug-food interactions (e.g., "cheese effect") [4] [3].
Selectivity Index Ratio of IC₅₀ (or Kᵢ) for one isoform over the other (e.g., IC₅₀(MAO-B) / IC₅₀(MAO-A)). Indicates isoform selectivity. A higher index means greater selectivity for MAO-A, and a lower index means greater selectivity for MAO-B [1].

MAO Inhibition Assay Workflow

The following diagram illustrates the key stages of the protocol, from initial screening to data analysis.

Start Assay Start Screen Primary Screening Determine IC₅₀ Start->Screen Kinetics Enzyme Kinetics Determine Kᵢ and Mechanism Screen->Kinetics IrreversibleCheck Pre-incubation Test Assess Time-Dependence Kinetics->IrreversibleCheck DataInt Data Integration & Analysis IrreversibleCheck->DataInt

Important Considerations for Researchers

  • Historical Context of this compound: this compound is a hydrazine-derived MAOI that was withdrawn from the market primarily due to hepatotoxicity [5] [6]. This highlights the importance of incorporating modern toxicity screening (e.g., for reactive metabolites and covalent binding) early in the drug development process [7] [6].
  • Technical Notes:
    • Always include a positive control (known inhibitor) and a negative control (no inhibitor) in every assay run.
    • For irreversible inhibitors, the classical Michaelis-Menten equations for Kᵢ determination do not apply directly. Specialized kinetic models that account for time-dependent inactivation must be used [3].
    • The source of the MAO enzyme (e.g., recombinant human, mitochondrial preparation) can influence results and should be specified.

References

Mebanazine DNA damage alkaline elution technique

Author: Smolecule Technical Support Team. Date: February 2026

Mebanazine and DNA Damage: Key Evidence

This compound is a monoamine oxidase inhibitor (MAOI) that was used as an antidepressant in the 1960s but has since been withdrawn from the market due to its hepatotoxic potential [1]. The primary evidence for its ability to cause DNA damage comes from a 1982 study.

The table below summarizes the genotoxic activity of this compound and related compounds as reported in the scientific literature:

Compound Test System Endpoint Result Reported Effect / Notes
This compound Alkaline Elution (Mouse cells in vivo) DNA Fragmentation Positive Produced DNA fragmentation in liver and/or lung cells of treated mice [2].
This compound Salmonella typhimurium Mutagenicity Test Mutagenicity Positive Elicited frameshift mutations [2].
This compound E. coli DNA Repair Test DNA Damage Positive Positive in a DNA repair test with strains lacking repair mechanisms [2].
Phenelzine, Nialamide Alkaline Elution (Mouse cells in vivo) DNA Fragmentation Positive Produced DNA fragmentation in liver and/or lung cells [2].
Phenelzine, Nialamide, Iproniazid Sister Chromatid Exchange (Mouse bone marrow in vivo) Chromosomal Alterations Weakly Positive Weak inducers of sister chromatid exchanges [2].

Alkaline Elution Technique for DNA Damage Detection

The alkaline elution technique is a sensitive method used to detect DNA strand breaks and alkali-labile sites in mammalian cells. The following is a generalized protocol based on its standard application.

Principle

The technique involves lysing cells on a membrane filter and slowly eluting the DNA with an alkaline solution. DNA with more strand breaks will elute faster because the shorter fragments pass through the filter more readily. The rate of elution is therefore proportional to the frequency of DNA strand breaks [3] [4].

Reagents and Materials
  • Phosphate-Buffered Saline (PBS), ice-cold
  • Lysis Solution: Typically contains 2% SDS, 0.1 M Glycine, 0.025 M Na₂EDTA, pH adjusted to 10.0 with NaOH.
  • Elution Buffer: 0.1 M Tetrapropylammonium hydroxide, 0.02 M Na₂EDTA, pH 12.1-12.4.
  • Proteinase K solution
  • Polycarbonate Membrane Filters (e.g., 2 μm pore size) and corresponding filtration apparatus
  • Peristaltic Pump to control elution flow rate
  • Fraction Collector
Experimental Workflow

The diagram below outlines the core steps of the alkaline elution protocol.

G Start Start: Treat Cells with Test Agent A Harvest and Wash Cells (Collect by centrifugation, wash with ice-cold PBS) Start->A B Load Cells onto Filter (Polycarbonate membrane) A->B C Cell Lysis (Pump lysis solution with Proteinase K over cells) B->C D Alkaline Elution (Pump elution buffer at constant, slow rate) Collect fractions over time C->D E Analyze DNA Content (Measure DNA in each fraction and remaining on filter) D->E F Calculate Results (Plot % DNA retained vs. time) Faster elution = more DNA damage E->F

Procedure
  • Cell Treatment and Harvesting: Expose the cells (e.g., lymphocytes, hepatocytes) to the test compound (this compound) and appropriate controls. Harvest cells by centrifugation and wash with ice-cold PBS [4].
  • Loading: Gently resuspend the cell pellet and load a known number of cells onto a polycarbonate membrane filter [4].
  • Lysis: Slowly pump the lysis solution containing Proteinase K over the cells. This step lyses the cells and digests proteins, leaving naked DNA on the filter.
  • Elution: Pump the alkaline elution buffer (pH ~12.3) through the filter at a constant, slow rate (e.g., 0.03-0.04 mL/min). Collect the eluate in fractions over a period of several hours [4].
  • DNA Quantification: Measure the DNA content in each collected fraction and the DNA remaining on the filter. This is often done using a fluorescent dye like Hoechst 33258.
  • Data Analysis: Plot the percentage of DNA retained on the filter against the elution time. A steeper curve (faster elution) indicates a higher frequency of DNA strand breaks.

Important Considerations and Limitations

  • Lack of Specific Protocol for this compound: The search results confirm this compound causes DNA damage detectable by alkaline elution but do not provide the specific experimental conditions (e.g., exact doses, cell types, exposure times) used in the study [2].
  • Interpretation of Results: The alkaline elution technique detects a composite of single-strand breaks and alkali-labile lesions [4]. Additional experiments are needed to distinguish between these types of damage.
  • Context of this compound Findings: The genotoxic effects of this compound were observed in a battery of tests from the early 1980s. The drug was withdrawn from the market decades ago, primarily due to hepatotoxicity [1], which may be linked to its metabolic activation and reactive metabolites, a known risk factor for some antidepressants [5].

Suggested Next Steps for Research

To develop a complete application note, you may need to:

  • Consult Original Publication: Locate the full text of the 1982 study (J Toxicol Environ Health. 1982 Feb;9(2):287-303) for more detailed methodology.
  • Adapt General Protocols: Use well-cited, detailed alkaline elution protocols from later method papers and adapt them based on the context provided by the this compound findings.
  • Investigate Metabolites: Explore the role of reactive metabolites in drug-induced genotoxicity and liver injury, as this is a relevant mechanism for hydrazine-derived drugs like this compound [5].

References

Comprehensive Application Notes and Protocols for Mebanazine Pharmacokinetics Studies

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Historical Context

Mebanazine (formerly marketed as Actomol) is a hydrazine-derived monoamine oxidase inhibitor (MAOI) that was clinically investigated as an antidepressant in the 1960s before being discontinued due to hepatotoxicity concerns [1]. As a reversible MAO inhibitor, this compound functions by increasing monoamine neurotransmitter concentrations in the synaptic cleft, potentially leading to its antidepressant effects [2]. The chemical structure of this compound features a phenylethylhydrazine backbone with a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol [1]. Understanding the historical development and pharmacological profile of this compound provides crucial context for designing modern pharmacokinetic studies, even though the drug is no longer in clinical use.

The investigation of this compound represents an important chapter in the evolution of psychopharmacology, particularly in the MAOI class. Early research conducted in the 1960s recognized that MAO inhibitors could be effective for treating depressive illnesses but were associated with problematic side effects that complicated treatment [3]. This compound was developed as a potential improvement over existing MAO inhibitors, with preclinical animal studies suggesting it might have reduced toxicity compared to other agents in this class [3]. Contemporary researchers studying this compound's pharmacokinetics should note that its investigation occurred during a period when modern ADME (Absorption, Distribution, Metabolism, Excretion) principles were still evolving, which explains the limited pharmacokinetic data available in the literature.

Clinical Study Methodologies and Designs

Historical clinical trials of this compound employed methodological approaches that were standard for psychiatric drug development in the 1960s. These early investigations aimed to establish both efficacy in depressive illnesses and appropriate dosing regimens while monitoring for adverse effects. The clinical trial methodology focused particularly on establishing therapeutic effects while managing side-effect profiles, with researchers noting the potential for this compound to potentiate the effects of electroconvulsive therapy (ECT) and possibly reduce relapse rates when continued after ECT completion [3].

Table 1: Historical Clinical Trial Designs for this compound

Study Focus Patient Population Study Design Key Methodological Elements Primary Endpoints
Efficacy in Depression [3] Patients with depressive illnesses Controlled trial Comparison against existing MAO inhibitors; Assessment of side-effect profile Reduction in depressive symptoms; Incidence of side-effects
Potentiation of ECT [3] Patients undergoing electroconvulsive therapy Adjunct therapy trial This compound administration concurrent with ECT; Post-ECT continuation Number of ECT exposures required; Relapse rates after ECT completion
Comparative Efficacy [4] Depressed patients Controlled trial This compound versus comparator antidepressant Symptom improvement on depression scales

The clinical investigation of this compound reflected the emerging understanding of pharmacokinetic-pharmacodynamic relationships in psychopharmacology during this period. While comprehensive pharmacokinetic monitoring (as conducted today) was not routinely implemented, researchers employed clinical observation and safety assessments to establish dosing parameters. The transition from animal studies to human investigations was guided by preclinical toxicity data that suggested a potentially favorable safety profile compared to existing MAO inhibitors [3]. Modern researchers examining these historical methodologies should recognize that contemporary pharmacokinetic studies would employ more rigorous designs, including defined blood sampling schedules, bioanalytical methods for quantifying drug concentrations, and statistical approaches for pharmacokinetic parameter estimation.

Experimental Protocols for Preclinical Pharmacokinetics

Animal Model Selection and Dosing Procedures

Preclinical pharmacokinetic studies of this compound utilized mature female rat models to investigate metabolic and pharmacological effects [2]. The selection of this animal model aligned with standard practice in early psychopharmacology research, providing a controlled system for evaluating dose-response relationships and metabolic effects. Animal studies were particularly important for establishing initial safety profiles and understanding the hypoglycemic effects associated with this compound administration [5]. These findings demonstrated the compound's effects on glucose metabolism, an important consideration for understanding its overall pharmacological profile.

Dosing Protocol for Rat Studies:

  • Animal Preparation: Mature female rats (specific strain and weight should be documented) are acclimatized to laboratory conditions for at least 5-7 days before experimentation with free access to food and water.
  • Drug Formulation: this compound is prepared in a physiologically compatible vehicle suitable for intraperitoneal administration. The exact formulation should be documented for reproducibility.
  • Administration: The compound is administered via intraperitoneal injection at doses ranging from 1-90 mg/kg based on the specific research objectives [2].
  • Blood Sampling: Following administration, blood samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to characterize the time course of drug exposure and effects.
  • Glucose Monitoring: Additional blood samples may be collected for glucose measurement to assess the hypoglycemic effect of this compound, which was shown to begin within 4-8 hours and continue for up to 2 days following administration [2].
Bioanalytical Method Considerations

Although specific analytical methods for this compound quantification were not detailed in the available historical literature, modern researchers conducting pharmacokinetic studies would need to implement validated bioanalytical methods for quantifying this compound and potential metabolites in biological matrices. Based on current standards, the following approach is recommended:

Sample Processing Protocol:

  • Sample Collection: Blood samples are collected in appropriate containers (e.g., EDTA-coated tubes for plasma separation) at predetermined time points following administration.
  • Sample Preparation: Plasma is separated via centrifugation (e.g., 3000-4000 × g for 10 minutes at 4°C) and stored at -80°C until analysis.
  • Extraction Procedure: Liquid-liquid extraction or solid-phase extraction techniques should be optimized for this compound based on its chemical properties.
  • Analytical Separation: Reverse-phase liquid chromatography with C18 or similar stationary phases provides appropriate separation of this compound from endogenous compounds.
  • Detection Methods: Mass spectrometric detection (LC-MS/MS) using multiple reaction monitoring (MRM) offers the specificity and sensitivity needed for accurate quantification of this compound in biological matrices.

Signaling Pathways and Experimental Workflows

Pharmacodynamic Pathway of this compound

The primary mechanism of action of this compound involves inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition leads to increased concentrations of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, which is believed to mediate the antidepressant effects of MAO inhibitors [2]. The following diagram illustrates this key pharmacodynamic pathway:

G This compound This compound MAO_Enzyme MAO_Enzyme This compound->MAO_Enzyme Inhibits Metabolism Metabolism MAO_Enzyme->Metabolism Catalyzes Neurotransmitters Neurotransmitters Synaptic_Cleft Synaptic_Cleft Neurotransmitters->Synaptic_Cleft Release Reuptake Reuptake Synaptic_Cleft->Reuptake Reuptake Synaptic_Cleft->Metabolism MAO Metabolism

Figure 1: this compound inhibits MAO enzyme activity, reducing neurotransmitter metabolism and increasing synaptic concentrations. This diagram illustrates the primary pharmacodynamic pathway through which this compound exerts its antidepressant effects.

Experimental Workflow for Pharmacokinetic Studies

A comprehensive pharmacokinetic study of this compound requires a systematic approach from study design through data analysis. The following workflow outlines the key stages in conducting such investigations:

G Study_Design Study_Design Animal_Preparation Animal_Preparation Study_Design->Animal_Preparation Defines Parameters Dosing Dosing Animal_Preparation->Dosing Ready for Dosing Sample_Collection Sample_Collection Dosing->Sample_Collection Initiate Time Course Bioanalysis Bioanalysis Sample_Collection->Bioanalysis Process Samples Data_Analysis Data_Analysis Bioanalysis->Data_Analysis Concentration Data

Figure 2: PK study workflow for this compound from study design through data analysis. This systematic approach ensures generation of reliable pharmacokinetic parameters.

Data Interpretation and Analytical Considerations

Pharmacokinetic Parameters and Metabolic Profile

While historical sources provide limited specific pharmacokinetic parameters for this compound (e.g., clearance, volume of distribution, half-life), modern studies would need to characterize these essential parameters to fully understand the drug's disposition. Based on the available historical data and contemporary pharmacokinetic principles, the following table summarizes the known and expected pharmacokinetic characteristics of this compound:

Table 2: Pharmacokinetic Parameters and Metabolic Characteristics of this compound

Parameter Findings/Expectations Methodological Considerations Clinical Significance
Absorption Expected to be well-absorbed based on physicochemical properties Serial blood sampling following oral and intravenous administration Determines dosing route and bioavailability
Distribution Likely extensive based on molecular structure and MAO inhibition in CNS Tissue distribution studies; Brain-to-plasma ratio measurements Indicates potential for central vs peripheral effects
Metabolism Hepatic metabolism expected due to hydrazine structure Metabolite identification using MS techniques; Enzyme phenotyping Potential for drug interactions and toxicity
Elimination Primarily renal elimination of metabolites expected Collection and analysis of urine and feces over time Important for dosing adjustment in organ impairment
Half-life Not characterized in historical literature but crucial for dosing regimen Terminal phase calculation from concentration-time profile Determines dosing frequency and accumulation potential
Hypoglycemic Effect Dose-dependent reduction in blood glucose [2] Glucose monitoring alongside drug concentration measurement Suggests metabolic effects beyond MAO inhibition
Contextualizing Historical Data in Modern Research

Interpreting historical this compound studies requires understanding the methodological limitations of 1960s pharmacokinetic research. During this period, comprehensive ADME studies using advanced analytical techniques were not standard practice. Instead, researchers relied more heavily on pharmacodynamic endpoints (such as the hypoglycemic effects observed in rats) and clinical observations to guide dosing and understand drug behavior [2] [5]. The reported dose-dependent hypoglycemic effect - with minimal effective dose of 60 mg/kg intraperitoneally in rats - provides important insights into this compound's biological activity beyond its MAO inhibition [2].

Contemporary researchers can leverage modern bioanalytical techniques and study designs to address gaps in the historical this compound data. Implementation of population pharmacokinetic approaches could help characterize variability in drug handling, while physiologically-based pharmacokinetic (PBPK) modeling could extrapolate findings across species and dosing scenarios. Furthermore, in vitro metabolism studies using human hepatocytes or liver microsomes could provide insights into potential metabolic pathways and drug interaction risks that were not possible to assess in the original this compound investigations. These modern approaches would significantly enhance understanding of this compound's pharmacokinetic profile while acknowledging the historical context of its initial development and discontinuation due to hepatotoxicity concerns [1].

Conclusion and Research Applications

Although this compound is no longer used clinically, its study provides valuable insights into the evolution of MAOI pharmacology and approaches to pharmacokinetic investigation. The historical methodology for studying this compound emphasizes careful dose-ranging in animal models, systematic clinical observation in depressed patients, and attention to unexpected pharmacological effects such as hypoglycemia. Modern researchers can build upon this foundation by applying contemporary pharmacokinetic principles and advanced analytical techniques to further characterize this compound's disposition, even as its clinical use has been discontinued. These approaches ensure comprehensive understanding of this historical agent while informing the development of safer and more effective antidepressant therapies.

References

Mebanazine and Modern Experimental Models of Depression

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context: Mebanazine as a Prototype MAOI

This compound (Actomol) is a hydrazine-class monoamine oxidase inhibitor (MAOI) that was briefly used as an antidepressant in the 1960s [1]. Its clinical development and use were halted due to significant safety concerns, primarily its potential for hepatotoxicity [1]. While it is not a tool in modern research, understanding its mechanism provides a historical baseline.

  • Chemical Identity: this compound is a small molecule with the chemical formula C8H12N2 and a molecular weight of 136.198 g/mol [1]. It is known chemically as (1-phenylethyl)hydrazine [1].
  • Mechanism of Action: As a MAOI, this compound's primary mechanism involved the irreversible inhibition of the monoamine oxidase enzyme [2]. This enzyme is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound increased the availability of these monoamines in the synaptic cleft, which was the foundational theory of depression during that era [3] [2].
  • Reason for Withdrawal: The drug was discontinued from the market because of its hepatotoxic potential, a known risk associated with the hydrazine class of chemicals [1].

Modern Shifts in Depression Modeling and Pharmacology

The limitations of the monoamine theory and drugs like this compound have driven the exploration of new pathways. Current research focuses on synaptic plasticity, neural circuits, and rapid-acting antidepressant mechanisms.

The diagram below illustrates the key molecular pathways in Major Depressive Disorder (MDD) and the targets of modern antidepressants, moving beyond the historical monoamine focus.

G cluster_stress Stress / MDD Pathophysiology cluster_treatment Antidepressant Interventions cluster_mechanisms Cellular & Molecular Mechanisms cluster_outcomes Functional Outcomes Stress Chronic Stress / MDD BDNF_Down ↓ BDNF / TrkB Signaling Stress->BDNF_Down Synapse_Loss Synaptic Loss & Dendritic Atrophy Stress->Synapse_Loss Glia_Loss ↓ Gliogenesis Stress->Glia_Loss Neurogen_Loss ↓ Neurogenesis Stress->Neurogen_Loss Synaptogenesis Synaptogenesis & Spinogenesis BDNF_Down->Synaptogenesis  Reversed by Synapse_Loss->Synaptogenesis  Reversed by Ketamine NMDA Antagonists (e.g., Ketamine) Glu_Release Increased Glutamate Release Ketamine->Glu_Release Blocks NDMA-R on GABAergic interneurons Typical_AD Typical Antidepressants (SSRIs, SNRIs) Gene_Reg Regulation of Gene Expression Typical_AD->Gene_Reg Chronic administration alters signaling Neurotrophins Neurotrophic Factors Neurotrophins->Gene_Reg mTOR_Up Activation of mTOR Signaling mTOR_Up->Synaptogenesis  Promotes Glu_Release->mTOR_Up  Triggers Circuit_Remodel Neural Circuit Remodeling Synaptogenesis->Circuit_Remodel Gene_Reg->Synaptogenesis  Induces Behavior_Improve Behavioral Improvement Circuit_Remodel->Behavior_Improve

Application Notes & Protocols for Contemporary Depression Models

Given the obsolescence of this compound, the following protocols focus on established and emerging models that reflect the current understanding of depression's neurobiology.

Protocol: Reserpine-Induced Model for Monoamine Depletion Studies

This model is historically relevant to the monoamine era but is still used for initial screening and studying specific somatic symptoms [4].

  • Application: This model is useful for rapid, initial screening of compounds with potential monoaminergic activity and for studying aspects of psychomotor retardation [4].
  • Animal: Typically, male rats or mice (e.g., Sprague-Dawley rats, 200-250g; C57BL/6 mice, 20-25g).
  • Materials:
    • Reserpine (e.g., Sigma-Aldrich, R0875).
    • Vehicle (e.g., glacial acetic acid diluted with 0.9% saline, or DMSO/saline).
    • Syringes (1 mL) and needles (26-30G).
  • Procedure:
    • Preparation: Dissolve reserpine in the vehicle. A common stock concentration is 1 mg/mL.
    • Dosing: Administer reserpine intraperitoneally (i.p.) or subcutaneously (s.c.). A standard dose for mice is 2-4 mg/kg; for rats, 1-5 mg/kg [4].
    • Behavioral Testing: Conduct assessments 18-24 hours post-injection. Core tests include:
      • Motor Activity Test: Measure hypomotility in an open field arena.
      • Ptosis (Eye-Closing) Assessment: Score ptosis on a scale (e.g., 0: eyes open, 1: eyes half-closed, 2: eyes fully closed).
      • Rectal Temperature: Measure hypothermia with a digital thermometer.
  • Data Analysis: Compare treatment groups to vehicle controls using one-way ANOVA with post-hoc tests. A positive antidepressant effect is indicated by a significant reversal of reserpine-induced hypomotility, ptosis, and hypothermia.
Protocol: Chronic Stress Models with Pharmacological Validation

These models have high construct validity and are preferred for studying treatment-resistant depression (TRD) and the neurotrophic effects of antidepressants [5] [6] [4].

  • Application: Ideal for investigating the effects of chronic antidepressants, mechanisms related to neurogenesis, and the efficacy of novel, rapid-acting agents like ketamine [5] [6].
  • Animal: Male C57BL/6 mice or Wistar/Kyoto (WKY) rat strains, which are more stress-sensitive.
  • Materials:
    • Chronic Mild Stress (CMS) equipment: restraint tubes, tilted cages, soiled cages, periods of food/water restriction.
    • Test compounds (e.g., Ketamine hydrochloride).
  • Procedure:
    • CMS Protocol: Expose animals to a variety of mild, unpredictable stressors (e.g., restraint, damp bedding, stroboscopic lighting, period of isolation) daily for 4-8 weeks.
    • Sucrose Preference Test (SPT): Conduct weekly to monitor anhedonia, a core symptom of depression. A significant reduction in sucrose preference (vs. baseline or control group) confirms model validity.
    • Drug Administration: After stable anhedonia is established, administer the test compound.
      • For ketamine: Inject a single dose (e.g., 3-10 mg/kg, i.p.) or saline to the control group [6].
    • Post-Treatment Behavioral Battery: Conduct 24 hours after ketamine injection.
      • SPT (for anhedonia).
      • Forced Swim Test (FST) or Tail Suspension Test (TST) (for behavioral despair).
      • Open Field Test (OFT) (to control for general locomotor effects).
  • Data Analysis: Use two-way ANOVA (Stress × Treatment) to analyze SPT data over time. For FST/TST, one-way ANOVA is used for single-time-point analysis. A significant reduction in immobility time in the FST/TST and increased sucrose consumption in the SPT indicate antidepressant efficacy.
Emerging Models: Targeting the Glutamatergic System

The discovery of ketamine's rapid antidepressant effects has established models focusing on glutamatergic signaling and synaptic plasticity [5] [6] [3].

  • Key Molecular Assessments:
    • Western Blotting: Analyze synaptic protein levels (e.g., PSD-95, GluA1) and phosphorylation of key signaling molecules (e.g., mTOR, ERK) in the prefrontal cortex and hippocampus 24 hours after ketamine administration [6].
    • Immunohistochemistry: Quantify synaptogenesis (e.g., using antibodies against synapsin I, PSD-95) and adult hippocampal neurogenesis (e.g., using BrdU/EdU labeling and DCX staining) [5].
  • Validation: The antidepressant-like effect of ketamine in the FST is blocked by pre-treatment with rapamycin (an mTOR inhibitor) or NBQX (an AMPA receptor antagonist), confirming the specificity of the pathway [6].

Quantitative Data Summary of Modern Antidepressant Models

The table below summarizes key characteristics of current animal models used in antidepressant research.

Table 1: Comparison of Contemporary Animal Models in Antidepressant Research

Model Name Inducing Agent / Method Key Readouts Advantages Disadvantages Utility in Screening
Reserpine-Induced [4] Reserpine (irreversible VMAT inhibitor) Ptosis, hypothermia, hypomotility Rapid, low cost, good predictive validity for monoamine-targeting drugs Acute model, poor construct validity, high mortality if dosed incorrectly High-throughput primary screen
Chronic Mild Stress (CMS) [6] [4] Unpredictable, mild stressors over weeks Sucrose preference (anhedonia), FST immobility High construct and face validity, models treatment-resistant depression Time-consuming, technically demanding, variable between labs Secondary screen, mechanism studies
Learned Helplessness (LH) [6] [4] Inescapable electric foot shock Escape latency/failures in shuttle box Strong construct validity for some MDD subtypes, good predictive validity Requires specialized equipment, ethical concerns Secondary screen, vulnerability studies
Ketamine Response Model [6] CMS or LH, followed by ketamine Rapid reversal of behavioral deficits in SPT/FST Models rapid-acting antidepressants, elucidates synaptic plasticity mechanisms Requires validated TRD model as a precursor Tertiary screen for novel rapid-acting agents

Conclusion and Future Directions

While this compound serves as a historical landmark in psychopharmacology, modern depression research has moved towards models that capture complex pathophysiology beyond monoamine systems. The current gold standard involves chronic stress models that can be used to validate compounds acting on glutamatergic, neurotrophic, and inflammatory pathways.

Future models will likely incorporate genetic risk factors (e.g., BDNF Val66Met) [5] [3] and focus on circuit-level manipulations to further improve translational success. The protocols outlined here provide a framework for evaluating the next generation of antidepressants that aim to be faster-acting and more effective, particularly for treatment-resistant depression.

References

Application Notes and Protocols: Microbial β-Mannanase for Biotechnological Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

β-Mannanases (EC 3.2.1.78) are hydrolytic enzymes that catalyze the random cleavage of the β-1,4-mannosidic linkages in the main chains of various mannans, including galactomannans, glucomannans, and galactoglucomannans [1]. These enzymes are produced by a diverse range of organisms, including plants, animals, bacteria, and fungi, and have attracted significant interest from both academia and industry due to their potential in various biotechnological applications [1]. The global drive towards more sustainable and bio-based industrial processes has positioned β-mannanases as key catalysts in sectors such as animal feed, food processing, biorefinery, textile, detergent, and paper and pulp industries [1].

This document provides detailed application notes and experimental protocols for the study and utilization of microbial β-mannanases, with a specific focus on enzymes from bacterial sources like Bacillus species, which are known for their high stability and suitability for industrial production [2] [1]. The information herein is designed to assist researchers and drug development professionals in the purification, characterization, and application of these versatile enzymes.

Biochemical Characterization of β-Mannanases

Key Biochemical Properties

Microbial β-mannanases function under a wide range of pH and temperature conditions, though their optimal parameters are source-dependent [1]. The following table summarizes the characterized properties of several bacterial β-mannanases, providing a benchmark for researchers.

Table 1: Biochemical Properties of Selected Bacterial β-Mannanases

Source Organism Molecular Weight Optimal pH Optimal Temperature pH Stability Thermal Stability Specific Activity Reference
Bacillus subtilis BE-91 ~28.2 kDa 6.0 65°C pH 4.5 - 7.0 (24h) Stable up to 70°C 79,859.2 IU/mg [3]
Bacillus licheniformis (recombinant) ~41 kDa (theoretical) 6.0 - 7.0 50 - 60°C pH 5 - 12 (30 min); pH 6 - 9 (24h) Half-life ~80h at 50°C 1,672 ± 96 U/mg [2]
Reaction Mechanism and Structural Features

β-mannanases typically exhibit a classical TIM barrel ((β/α)8-barrel) structure and belong to glycosyl hydrolase families 5, 26, and 113 [2] [1]. The catalytic mechanism involves two conserved carboxylic acid residues (a nucleophile and an acid/base catalyst) located approximately 5.5 Å apart, which facilitate the hydrolysis of the glycosidic bond via a double-displacement mechanism [1]. Many β-mannanases have a modular structure, comprising a catalytic domain linked to one or more carbohydrate-binding modules (CBMs) that enhance their binding to insoluble polysaccharides [1].

The diagram below illustrates the general catalytic mechanism of β-mannanase.

G Start Mannan Substrate ES_Complex Enzyme-Substrate Complex Start->ES_Complex Binding Glycosyl_Enzyme Glycosyl-Enzyme Intermediate ES_Complex->Glycosyl_Enzyme 1. Glycosylation Formation Product1 Manno-oligosaccharide (Product 1) Glycosyl_Enzyme->Product1 Release Product2 Manno-oligosaccharide (Product 2) Glycosyl_Enzyme->Product2 2. Hydrolysis (De-glycosylation)

Detailed Experimental Protocols

Protocol 1: Recombinant Expression and Purification of B. licheniformis β-Mannanase in E. coli

This protocol describes the cloning, expression, and one-step purification of a thermostable β-mannanase from Bacillus licheniformis in an E. coli host system, yielding high enzyme activity suitable for research and application testing [2].

3.1.1 Materials

  • Gene Source: B. licheniformis DSM13 genomic DNA.
  • Expression Vector: pFLAG series or similar with inducible promoter (e.g., tac).
  • Host Strain: E. coli (e.g., BL21(DE3)) for protein expression.
  • Culture Medium: LB broth with appropriate antibiotic (e.g., ampicillin, 100 µg/mL).
  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • Purification: Ni-NTA Agarose resin.
  • Lysis Buffers: Periplasmic extraction buffer (e.g., 20% sucrose, 30 mM Tris-HCl, 1 mM EDTA, pH 8.0).

3.1.2 Method

  • Gene Cloning: Amplify the manB gene (encoding β-mannanase) from B. licheniformis genomic DNA. Clone the gene into the pFLAG vector, replacing the native signal peptide with the E. coli OmpA signal peptide for efficient secretion. The construct should include a C-terminal 6x-His tag.
  • Transformation and Culture: Transform the recombinant plasmid into E. coli host cells. Inoculate a single colony into LB medium with antibiotic and incubate at 37°C with shaking until the OD₆₀₀ reaches ~0.6.
  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 - 1.0 mM. Continue incubation for 4 hours (for high total activity) or overnight (for high specific activity in the periplasm).
  • Harvesting and Fractionation:
    • Culture Supernatant: Centrifuge the culture at 4°C. The supernatant may contain secreted enzyme.
    • Periplasmic Extract: Resuspend the cell pellet in periplasmic extraction buffer. Incubate with gentle agitation for 20-30 minutes at 4°C. Centrifuge to collect the supernatant containing the periplasmic proteins.
  • Purification: Purify the 6x-His-tagged enzyme from the periplasmic extract using immobilized metal affinity chromatography (IMAC) on a Ni-NTA column. Elute the bound protein with an imidazole gradient (e.g., 50-250 mM).
  • Analysis: Confirm purity and molecular weight by SDS-PAGE. The expected molecular mass is approximately 45 kDa [2].

3.1.3 Expected Outcomes

  • Total Activity: ~50,000 units from a 1 L shake flask culture.
  • Specific Activity: ~1,672 U/mg after purification.
  • Purity: Apparent homogeneity as visualized by SDS-PAGE.
Protocol 2: Assay for β-Mannanase Activity

This standard spectrophotometric assay measures the release of reducing sugars from locust bean gum (a galactomannan) to quantify enzyme activity [3] [2].

3.2.1 Reagents

  • Substrate: 1% (w/v) Locust Bean Gum (LBG) in appropriate buffer (e.g., 50 mM potassium phosphate, pH 6.0-7.0).
  • DNS Reagent: 3,5-Dinitrosalicylic acid solution.
  • Standard: D-Mannose solution (0.1-1.0 mg/mL).

3.2.2 Procedure

  • Pre-incubate 0.5 mL of 1% LBG substrate in a water bath at the desired temperature (e.g., 50-60°C) for 5 minutes.
  • Initiate the reaction by adding a suitable volume of diluted enzyme (e.g., 0.1 mL).
  • Incubate the reaction mixture for exactly 10-30 minutes.
  • Terminate the reaction by adding 1 mL of DNS reagent.
  • Heat the tubes in a boiling water bath for 10 minutes to develop color.
  • Cool the tubes and measure the absorbance at 540 nm.
  • Generate a standard curve using D-mannose. One unit (U) of enzyme activity is defined as the amount of enzyme required to release 1 μmol of reducing sugar (expressed as mannose equivalent) per minute under the assay conditions.
Protocol 3: Characterization of Purified β-Mannanase

3.3.1 Effect of pH and Temperature

  • Optimal pH: Assay activity under standard conditions across a pH range (e.g., 3.0 - 10.0) using different buffers.
  • pH Stability: Pre-incubate the enzyme in buffers of different pH without substrate for 30 minutes or 24 hours at a specific temperature (e.g., 50°C). Then, measure residual activity under standard assay conditions.
  • Optimal Temperature: Assay activity at various temperatures (e.g., 30 - 80°C) at the optimal pH.
  • Thermal Stability: Pre-incubate the enzyme at different temperatures for a set time. Withdraw aliquots at intervals, cool on ice, and measure residual activity.

3.3.2 Effect of Metal Ions and Inhibitors Pre-incubate the enzyme with various metal ions (e.g., Mn²⁺, Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Al³⁺, Ba²⁺, Pb²⁺) at a concentration of 1-5 mM for 15-30 minutes. Measure residual activity. Activity can be significantly enhanced by ions like Mn²⁺ and strongly inhibited by Ba²⁺ and Pb²⁺ [3].

Industrial Applications and Research Potential

The applications of β-mannanases span numerous industries, leveraging their ability to modify and degrade mannan-based polysaccharides.

Table 2: Key Applications of β-Mannanases in Industry and Research

| Sector | Specific Application | Function and Benefit | | :--- | :--- | :--- | | Animal Feed | Additive in poultry and swine feed | Hydrolyzes non-starch polysaccharides (NSPs) like β-mannan in feed ingredients, improving nutrient digestibility, energy availability, and overall animal performance. | [1] | | Food Industry | Juice clarification, coffee extraction, baking | Reduces viscosity, improves extraction efficiency, and enhances product quality and stability. | [1] | | Biofuel & Biorefinery | Pretreatment of lignocellulosic biomass | Breaks down hemicellulosic mannan to fermentable sugars for bioethanol production and facilitates other biomass conversion processes. | [2] [1] | | Prebiotics | Production of manno-oligosaccharides (MOS) | Generates MOS from cheap agricultural by-products (e.g., copra meal). MOS act as prebiotics to promote beneficial gut microbiota. | [2] [1] | | Pulp & Paper | Bleaching of wood pulp | Aids in reducing the use of harsh chemicals during the bleaching process, making it more environmentally friendly. | [1] | | Pharmaceutical Research | Potential in inflammatory disease research | Exhibits compelling biological functions due to its regulatory roles in metabolism, inflammation, and oxidation, suggesting potential as a dietary supplement. | [3] |

The experimental workflow from gene to application is summarized below.

G Gene_Isolation Gene Isolation (manB from B. licheniformis) Cloning Cloning into Expression Vector Gene_Isolation->Cloning Expression Recombinant Expression in E. coli Cloning->Expression Purification Purification (IMAC Chromatography) Expression->Purification Characterization Biochemical Characterization Purification->Characterization Applications Industrial & Research Applications Characterization->Applications

References

Mebanazine Metabolic Pathway Analysis: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mebanazine and Metabolic Analysis

This compound is a monoamine oxidase inhibitor (MAOI) that was historically investigated for the treatment of depression and related psychiatric conditions. As a hydrazine-derived compound, this compound possesses a unique chemical structure that undergoes complex biotransformation pathways in biological systems. Understanding these metabolic pathways is crucial for comprehensive safety profiling, particularly given the known hepatotoxicity concerns associated with certain antidepressant drugs. Current literature suggests that hydrazine-containing compounds like this compound can undergo complex metabolic activation pathways that may contribute to their toxicity profiles [1].

The metabolic disposition of this compound has been characterized in rodent models, revealing that unlike related hydrazine drugs, this compound is excreted largely unchanged, with limited transformation through hepatic pathways [2]. This unusual metabolic stability presents both challenges and opportunities for researchers investigating its mechanism of action and safety profile. Early studies indicated that this compound affects brain glucose-6-phosphate dehydrogenase activity, suggesting potential impacts on central nervous system redox status [3]. The following table summarizes key characteristics of this compound relevant to metabolic studies:

Table 1: this compound Characteristics Relevant to Metabolic Pathway Analysis

Property Description Research Implications
Chemical Class Hydrazine derivative Potential for reactive metabolite formation through oxidative pathways
Primary Elimination Excreted largely unchanged [2] Low hepatic extraction ratio; possible extrahepatic metabolism
Enzyme Targets Monoamine oxidase inhibitor Drug-drug interaction potential with MAOI substrates
Toxicity Concerns Potential hepatotoxicity (class effect) [1] Need for comprehensive reactive metabolite screening
Metabolic Stability High (unlike related hydrazine drugs) [2] Possible saturation of metabolic pathways at high doses

Experimental Design and Workflow Overview

Integrated Approach to Metabolic Pathway Analysis

A comprehensive metabolic pathway analysis for this compound requires an integrated approach combining in vitro and in vivo methodologies with advanced computational predictions. This multi-faceted strategy allows researchers to identify both major and minor metabolic pathways, detect potentially reactive intermediates, and understand the enzymology governing this compound biotransformation. The experimental workflow should incorporate analytical techniques for metabolite identification, enzyme mapping studies to identify responsible enzymes, and computational approaches for pathway reconstruction and prediction [4] [1].

Topological pathway analysis (TPA) has emerged as a powerful method for interpreting metabolomics data within the context of known biological pathways. Unlike simple over-representation analysis (ORA), TPA incorporates betweenness centrality measures to account for the relative importance of metabolites within a pathway network [4]. This approach is particularly valuable for compounds like this compound that may affect central metabolic hubs. When designing this compound metabolism studies, researchers should consider both human-specific pathways and generic metabolic reactions, as the latter may account for transformations catalyzed by gut microbiota or other non-hepatic enzymes [4].

Experimental Workflow Visualization

The following diagram illustrates the integrated experimental workflow for this compound metabolic pathway analysis:

G cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Studies cluster_analytical Analytical Platforms cluster_computational Computational Analysis Start Study Design InVitro1 Liver Microsomes Start->InVitro1 InVivo1 Rodent Models Start->InVivo1 Analytical1 LC-MS/MS Analysis InVitro1->Analytical1 InVitro2 Recombinant Enzymes InVitro2->Analytical1 InVitro3 Trapping Agents (GSH, KCN, MeONH₂) InVitro3->Analytical1 InVivo2 Sample Collection (Blood, Urine, Bile) InVivo1->InVivo2 InVivo2->Analytical1 Analytical2 NMR Spectroscopy InVivo2->Analytical2 Comp1 Pathway Mapping (KEGG, Reactome) Analytical1->Comp1 Analytical2->Comp1 Comp2 Topological Analysis Comp1->Comp2 Comp3 Centrality Calculations Comp2->Comp3 Results Integrated Pathway Model Comp3->Results

Metabolite Identification and Structural Characterization

Phase I and II Metabolite Profiling

Metabolite identification begins with comprehensive sample preparation from in vitro incubation systems and in vivo biological matrices. For in vitro studies, incubate this compound (10-50 μM) with liver microsomes (0.5-1.0 mg protein/mL) or recombinant CYP enzymes in potassium phosphate buffer (100 mM, pH 7.4) containing NADPH (1 mM) at 37°C for 30-60 minutes. Include trapping agents such as glutathione (5 mM) for soft electrophiles, potassium cyanide (1 mM) for iminium ions, and methoxyamine (1 mM) for aldehyde detection [1]. Terminate reactions with ice-cold acetonitrile (2 volumes) and remove precipitated proteins by centrifugation (10,000 × g, 10 minutes, 4°C).

For liquid chromatography-mass spectrometry analysis, utilize reversed-phase C18 columns (100 × 2.1 mm, 1.7-1.8 μm) with mobile phases consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid. Apply a gradient elution from 5% to 95% B over 15-20 minutes at a flow rate of 0.3 mL/min. Use high-resolution mass spectrometry (Q-TOF or Orbitrap) with both positive and negative electrospray ionization modes. Set mass resolution to >30,000 for accurate mass measurements and enable data-dependent acquisition to fragment the most intense ions [1].

Metabolite Characterization Parameters

Table 2: Key Mass Spectrometry Parameters for this compound Metabolite Identification

Parameter Setting Purpose
Mass Accuracy < 5 ppm Confident elemental composition assignment
Chromatographic Resolution Peak width < 0.5 min Separation of isobaric metabolites
Fragmentation Energy 20-40 eV Structure-elucidating product ion spectra
Trapping Agent Adducts GSH (+307 Da), CN (+27 Da) Reactive metabolite screening
Data Acquisition Full scan/dd-MS² Comprehensive metabolite detection

For structural characterization, compare the accurate masses and fragmentation patterns of detected metabolites with the parent drug. Key biotransformations to monitor for this compound include oxidative deamination, N-acetylation, and hydrazine oxidation products. Phase II metabolites may include glucuronide conjugates (+176 Da) and sulfate esters (+80 Da). For potential reactive metabolites, screen for glutathione adducts characterized by neutral losses of 129 Da (pyroglutamic acid) and 75 Da (glycine) in positive ion mode [1].

Metabolic Pathway Analysis Methods

Topological Pathway Analysis (TPA)

Topological pathway analysis provides a framework for interpreting this compound metabolism data within the context of biological pathways. Begin by mapping identified metabolites to KEGG pathway maps and Reactome databases, using both human-specific and generic pathway definitions to account for potential microbial metabolism [4]. Convert the metabolic network into a directed graph where nodes represent metabolites and edges represent biochemical reactions. For non-single-substrate–single-product reactions, split into pairwise singular reactions (e.g., reaction A+B→C+D becomes A→C, A→D, B→C, and B→D) [4].

Calculate the betweenness centrality for each metabolite node using the formula:

Where σₐₜ is the total number of shortest paths between nodes a and t, σₐₜ(v) is the number of those paths passing through node v, and N is the total number of nodes in the graph [4]. This metric identifies hub compounds that play central roles in the metabolic network.

Compute the pathway impact score for each metabolic pathway using the formula:

Where BCᵢ represents the betweenness centrality values of statistically significant compounds within the pathway, and BCⱼ represents the betweenness centrality values of all compounds in the pathway [4]. This approach weights the importance of metabolites based on their topological position rather than simply their abundance.

Enzyme Mapping and Kinetic Analysis

Enzyme mapping studies identify specific enzymes responsible for this compound metabolism. Conduct chemical inhibition assays using selective CYP inhibitors including ketoconazole (CYP3A4), quinidine (CYP2D6), sulfaphenazole (CYP2C9), and furafylline (CYP1A2) at appropriate concentrations (1-10 μM). Include time-dependent inhibition studies to assess potential mechanism-based inactivation [1].

For kinetic analysis, incubate this compound across a concentration range (0.1-100 μM) with human liver microsomes and determine reaction velocities by measuring metabolite formation rates. Fit data to appropriate kinetic models (Michaelis-Menten, substrate inhibition, or biphasic) to derive Kₘ and Vₘₐₓ values. Calculate intrinsic clearance values (CLᵢₙₜ = Vₘₐₓ/Kₘ) to estimate in vivo metabolic clearance [1].

Table 3: Experimental Conditions for Enzyme Mapping Studies

Parameter Recombinant Enzyme System Chemical Inhibition Correlation Analysis
Incubation Time 30-45 minutes 30-45 minutes 30-45 minutes
Protein Concentration 0.1-0.5 mg/mL 0.5 mg/mL 0.5 mg/mL
Inhibitor Concentrations N/A 1-10 μM (selective inhibitors) N/A
Positive Controls Substrate-specific probes Substrate-specific probes Substrate-specific probes
Data Analysis Metabolite formation rate % inhibition of activity Correlation coefficients

Data Interpretation and Pathway Reconstruction

Metabolic Pathway Impact Assessment

Data interpretation for this compound metabolic pathway analysis requires integration of experimental results with computational predictions. Construct a comprehensive metabolic map incorporating all identified metabolites, with emphasis on pathways generating potentially reactive intermediates. Pay particular attention to hydrazine oxidation products that may form reactive diazonium ions or other electrophilic species capable of protein adduction [1].

Evaluate the potential for metabolic activation by quantifying the formation of trapped adducts and comparing their levels to those of stable metabolites. Consider the ratio of detoxification to bioactivation pathways when assessing hepatotoxicity risk. For this compound, early studies indicating limited metabolism [2] suggest that bioactivation may be a minor pathway, but this should be confirmed experimentally.

Apply pathway impact scoring to rank the importance of different metabolic pathways. Consider both the quantitative abundance of metabolites and their topological importance in the network. Pathways with high impact scores containing reactive metabolites represent potential toxicity hotspots that warrant further investigation [4].

Safety Assessment and Risk Mitigation

For safety assessment, integrate metabolic pathway data with known structure-toxicity relationships for hydrazine derivatives. Compare this compound's metabolic profile to other hydrazine-containing drugs with known hepatotoxicity profiles, such as iproniazid [1]. Identify specific structural alerts in the metabolic pathway that may contribute to toxicity, such as the formation of reactive intermediates or the depletion of protective cellular agents like glutathione.

Develop risk mitigation strategies based on the metabolic profile. If problematic pathways are identified, consider structural modifications to block or shunt metabolism away from bioactivation routes. For clinical development, design monitoring strategies focused on potential toxicity signals suggested by the metabolic profile, such as liver function tests for hepatocellular injury [1].

Technical Notes and Limitations

Methodological Considerations
  • Hydrazine Stability: this compound and related hydrazine compounds may exhibit instability under certain analytical conditions. Include stability assessments during method validation and use appropriate sample processing conditions to minimize degradation [2].

  • Trapping Efficiency: The efficiency of trapping agents for reactive metabolites can vary considerably. Use positive control compounds with known bioactivation pathways to verify trapping efficiency in each experimental system [1].

  • Pathway Database Limitations: Database annotations may not fully capture species-specific differences in metabolism. Cross-verify pathway assignments using multiple databases and consider both human and microbial metabolism contributions [4].

  • Centrality Measure Caveats: Betweenness centrality may overemphasize the importance of hub compounds that serve multiple pathways. Consider applying penalization schemes to correct for this potential bias in topological analysis [4].

Analytical Variability and Quality Control
  • Matrix Effects: Biological matrices can significantly influence metabolite detection and quantification. Use stable isotope-labeled internal standards when available to correct for matrix effects and ensure quantitative accuracy.

  • Quality Controls: Include system suitability tests and quality control samples in each analytical batch to monitor instrument performance and ensure data quality throughout extended analysis sequences.

  • Cross-Platform Validation: Confirm important metabolic findings using multiple analytical platforms when possible, such as combining LC-MS with NMR spectroscopy for structural elucidation of novel metabolites.

Conclusion

The integrated metabolic pathway analysis methods described in this protocol provide a comprehensive framework for characterizing this compound metabolism and identifying potential bioactivation pathways. The combination of advanced analytical techniques, enzyme mapping studies, and topological pathway analysis enables researchers to construct detailed metabolic maps that inform safety assessment and drug development decisions.

The unique metabolic stability of this compound [2] presents both challenges and opportunities for researchers. While limited metabolism may reduce concerns about extensive bioactivation, it may also result in unexpected extrahepatic metabolism or saturable pathways at therapeutic doses. Further application of these methods to this compound and related hydrazine derivatives will enhance our understanding of their metabolic fate and potential toxicity mechanisms.

References

Established Techniques for Drug-Protein Binding Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two key techniques that are highly relevant for studying the binding of a drug like mebanazine to proteins such as Human Serum Albumin (HSA).

Technique Key Principle Application Example Key Measured Parameters

| High-Performance Affinity Chromatography (HPAC) [1] | Uses a stationary phase with immobilized protein (e.g., HSA) to separate bound and unbound drug fractions. | Study of promethazine and codeine binding to HSA [1]. | • Percentage of drug bound (%b) • Binding site identification (via displacement probes) | | Surface Plasmon Resonance Microscopy (SPRM) [2] | Label-free method measuring real-time interactions between a ligand and a protein immobilized on a sensor chip. | Measurement of ligand binding affinity & kinetics with GPCRs on whole cells [2]. | • Equilibrium dissociation constant (KD) • Association (&kdota) & dissociation (&kdotd) rate constants |

Detailed Experimental Protocols

Here are detailed protocols for applying the HPAC and SPRM techniques, which can be adapted for this compound.

Protocol 1: Binding Affinity and Site Identification via HPAC

This protocol is adapted from a study on promethazine and codeine binding to Human Serum Albumin (HSA) [1].

  • Instrumentation and Materials

    • Chromatography System: UHPLC system with quaternary pump, autosampler, and UV/VIS detector.
    • Analytical Column: Chiralpak HSA column (150 × 4.0 mm I.D., 5 µm particle size).
    • Mobile Phase: 67 mM potassium phosphate buffer, pH 7.0.
    • Flow Rate: 0.5 mL/min.
    • Detection: UV detection at 254 nm.
    • Sample Injection: 10 µL, performed in triplicate.
    • Temperature: 25 ± 2 °C.
  • Procedure

    • System Equilibration: Equilibrate the HSA column with the potassium phosphate buffer mobile phase until a stable baseline is achieved.
    • Zonal Elution: Inject a solution of this compound and record its retention time. The percentage of the drug bound to the HSA in the column (%b) can be determined from this data.
    • Displacement Experiments (Site Identification): To identify the specific binding site on HSA, add site-specific probes to the mobile phase.
      • Use warfarin (for Site I) and (S)-ibuprofen (for Site II) as probes.
      • Inject this compound again with each probe in the mobile phase.
      • A significant decrease in the retention time of this compound in the presence of a probe indicates competition for that specific binding site.
  • Data Analysis

    • A high %b value suggests strong binding to HSA.
    • The displacement experiments reveal whether this compound binds to Site I, Site II, or both on HSA.

The workflow for this HPAC protocol is outlined below.

start Start HPAC Protocol step1 Equilibrate HSA Column with Buffer start->step1 step2 Perform Zonal Elution with this compound step1->step2 step3 Determine % Bound from Retention Time step2->step3 step4 Add Site Probe to Mobile Phase (e.g., Warfarin for Site I) step3->step4 step5 Re-inject this compound with Probe step4->step5 step6 Analyze Shift in Retention Time step5->step6 decision Significant Decrease in Retention Time? step6->decision result1 Yes: Binds to Probed Site decision->result1 Yes result2 No: No Binding to Probed Site decision->result2 No

Protocol 2: Kinetic Binding Analysis via SPR Microscopy

This protocol is based on the general principles of SPRM for studying ligand-membrane protein interactions [2].

  • Instrumentation and Materials

    • SPR Microscope: Equipped with a fluidics system for sample delivery.
    • Sensor Chip: Gold sensor chip.
    • Biological System: Cells expressing the target protein (e.g., α1-acid glycoprotein) or a purified protein system.
    • Running Buffer: Physiologic buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
  • Procedure

    • Surface Preparation: Immobilize cells or the purified protein of interest onto the sensor chip surface.
    • Baseline Establishment: Flow running buffer over the sensor surface to establish a stable baseline.
    • Association Phase: Inject a series of concentrations of this compound solution over the sensor surface and monitor the binding response in real-time.
    • Dissociation Phase: Switch back to running buffer to monitor the dissociation of this compound from the protein.
    • Surface Regeneration: (If needed) Use a mild regeneration solution (e.g., low pH or high salt) to remove bound this compound and prepare the surface for the next sample.
  • Data Analysis

    • Generate sensorgrams (binding response over time) for each this compound concentration.
    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the SPR instrument's software.
    • The software will calculate the association rate constant (&kdota), dissociation rate constant (&kdotd), and the equilibrium dissociation constant (KD = &kdotd/&kdota).

Important Considerations for Adaptation

  • This compound Properties: As a monoamine oxidase (MAO) inhibitor [3], the primary target protein for its action is within neurons. However, understanding its binding to plasma proteins (like albumin and α1-acid glycoprotein) is crucial for pharmacokinetics.
  • Protein Selection: For plasma protein binding, use HSA or α1-acid glycoprotein. The HPAC protocol is directly designed for HSA [1]. Quinidine, for example, is known to bind to both α1-acid glycoprotein and albumin [4].
  • Positive Controls: It is good practice to include a control compound with known binding properties. For example, prazosin is >90% bound to albumin and α1-acid glycoprotein [5].

Suggested Research Path

To establish a robust protein binding assay for this compound, a combined approach is recommended:

  • Begin with the HPAC method to obtain initial binding affinity data and identify the binding site on HSA.
  • Follow up with SPRM to obtain detailed kinetic data (on-rate and off-rate), which provides a deeper understanding of the binding interaction.

References

FAQ: Drug-Induced Liver Injury (DILI) Fundamentals

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses core concepts critical for understanding hepatotoxicity risk.

  • Q1: What are the primary types of DILI? DILI is broadly categorized into two main types, which are summarized in the table below [1] [2] [3].
Type Predictability Dose Dependency? Typical Onset Key Features Example Drugs
Intrinsic Predictable Yes Hours to days Direct toxic effect; higher incidence Paracetamol (Acetaminophen) [1] [2]
Idiosyncratic Unpredictable No Weeks to months Affects susceptible individuals; rare Some Antibiotics, NSAIDs, Antidepressants [2] [3]
  • Q2: What are the key pathophysiological mechanisms of DILI? Multiple mechanisms can contribute to liver injury, often simultaneously [2].

    • Metabolic Activation: Cytochrome P450 enzymes can convert drugs into reactive metabolites (e.g., epoxides, quinones) that bind to cellular proteins, causing damage and potential immune activation [2] [3].
    • Oxidative Stress: Reactive oxygen species (ROS) generated during drug metabolism can damage lipids, proteins, and DNA, leading to cell death [2].
    • Mitochondrial Dysfunction: Toxins can disrupt the mitochondrial membrane potential, leading to energy (ATP) depletion and cell necrosis [2].
    • Transport Protein Inhibition: Inhibition of the Bile Salt Export Pump (BSEP) leads to intracellular accumulation of bile acids, causing cholestatic injury and cytotoxicity [2].
  • Q3: What are the current diagnostic biomarkers for DILI? Diagnosis relies on a combination of clinical presentation and biochemical tests [1] [4].

Biomarker Category Examples Clinical Utility & Notes
Traditional Serum Enzymes ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), ALP (Alkaline Phosphatase) Gold standard for detecting hepatocyte necrosis and inflammation. Used to categorize injury as hepatocellular (ALT↑↑), cholestatic (ALP↑↑), or mixed [4].
Functional Markers Total Bilirubin, Albumin, Prothrombin Time Indicate overall liver function and synthetic capacity [4].
Emerging Biomarkers GLDH (Glutamate Dehydrogenase), HMGB1 (High-Mobility Group Box 1), OPN (Osteopontin) More specific indicators of mitochondrial damage (GLDH) and immune-mediated injury (HMGB1, OPN). Not yet routine in clinical practice [5].

Troubleshooting Guide: Hepatotoxicity in Drug Development

This section provides actionable protocols for investigating hepatotoxicity.

  • Problem: Suspected metabolic bioactivation leading to reactive metabolites.

    • Investigation Protocol: Use trapping agents in in vitro systems to detect and characterize reactive metabolites [3].
    • Experimental Workflow:
      • Incubation: Incubate the drug candidate with human liver microsomes or hepatocytes and necessary co-factors.
      • Trapping: Include trapping agents in the incubation mixture:
        • Soft Electrophiles: Use Glutathione (GSH) or N-acetylcysteine (NAC) to trap soft electrophiles like quinones and epoxides [3].
        • Hard Electrophiles: Use Cyanide (CN⁻) or Methoxyamine (MeONH₂) to trap hard electrophiles like iminium ions and aldehydes [3].
      • Analysis: Analyze the mixture using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify glutathione conjugates or other trapped adducts.
      • Interpretation: Identification of adducts confirms the potential for bioactivation and suggests a mechanism for toxicity.
  • Problem: Need for a predictive in vivo model of hepatotoxicity.

    • Investigation Protocol: Employ a hydrazine-induced rat model, a well-established method for studying liver injury mechanisms and biomarker discovery [6].
    • Experimental Workflow:
      • Animal Dosing: Administer a single dose of hydrazine (e.g., 150 mg/kg orally) to male Wistar rats. Maintain control groups [6].
      • Sample Collection: Collect serum and urine at predetermined time points (e.g., 24 and 48 hours post-dosing).
      • Analysis:
        • Blood Biochemistry: Measure ALT, AST, and ALP levels to confirm liver injury.
        • Metabolomics: Analyze serum and urine using techniques like RRLC-MS/MS to identify global changes in metabolites (e.g., amino acids, glutathione metabolites, lipids) [6].
        • Histopathology: Perform H&E staining on liver tissue to visually assess necrosis, inflammation, and lipid accumulation [6].
  • Problem: Managing DILI in the context of a necessary drug therapy (e.g., anti-cancer).

    • Management Strategy: Consider the use of hepatoprotective agents, either prophylactically or therapeutically [7].
    • Supported Agents:
      • Ademetionine (AdoMet): Plays a role in glutathione synthesis and methylation reactions. Studies show it can prevent or reduce liver enzyme elevations during chemotherapy, allowing patients to continue treatment [7].
      • Bicyclol: A synthetic drug that stabilizes membranes, scavenges free radicals, and inhibits inflammatory cytokines. Proven effective in prophylactically reducing the incidence of anti-cancer therapy-induced DILI [7].
      • N-acetylcysteine (NAC): Precursor to glutathione, used as an antidote for paracetamol overdose and has broader antioxidant applications [7].

Pathways and Mechanisms of Hepatotoxicity

The diagram below integrates key mechanisms of DILI into a unified pathway, which can serve as a conceptual model for investigating any hepatotoxic compound, including mebanazine.

G cluster_0 Key Mechanisms of Injury Drug Drug Administration (e.g., this compound) Metabolism Hepatic Metabolism (CYP450 Enzymes) Drug->Metabolism Bioactivation RM Reactive Metabolites Metabolism->RM MitoDysfunction Mitochondrial Dysfunction RM->MitoDysfunction GSH Glutathione (GSH) Depletion RM->GSH OxStress Oxidative Stress OxStress->MitoDysfunction CellDeath Hepatocyte Necrosis/Apoptosis OxStress->CellDeath ATP_Depletion ATP Depletion MitoDysfunction->ATP_Depletion BSEP_Inhibit BSEP Inhibition BileAcids Bile Acid Accumulation BSEP_Inhibit->BileAcids DILI Clinical DILI CellDeath->DILI GSH->OxStress BileAcids->CellDeath ATP_Depletion->CellDeath TrappingAssay Trapping Assays (GSH, KCN) TrappingAssay->RM  Detect NAC N-acetylcysteine (NAC) NAC->GSH  Replenish Hepatoprotective Hepatoprotective Agents (Ademetionine, Bicyclol) Hepatoprotective->CellDeath  Mitigate

This framework synthesizes the latest research on DILI mechanisms and management. For agent-specific information, the LiverTox database from the NIH is an invaluable, regularly updated resource [8].

References

Mebanazine stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Mebanazine Basic Data

The table below summarizes the known chemical and physical properties of this compound.

Property Details
CAS Number 65-64-5 [1] [2] [3]
Molecular Formula C8H12N2 [1] [2] [3]
Molecular Weight 136.19 g/mol [1] [2]
Melting Point 169-170 °C [2] [4]
pKa (Predicted) 7.06 ± 0.70 [2] [4]
Description A potent, non-selective, irreversible monoamine oxidase (MAO) inhibitor of the hydrazine class. It was previously investigated as an antidepressant but withdrawn due to hepatotoxicity [5] [3].

Handling, Safety, and Storage Guidelines

Due to the lack of specific storage data for this compound, the following recommendations are based on general laboratory practices for stable, hazardous compounds and its known properties.

Aspect Guidance
Recommended Storage Store at room temperature in a cool, dry place. Protect from light and moisture [6].
Stability Considerations As a solid, this compound is likely stable at standard lab temperatures. Its hydrazine structure suggests sensitivity to oxidation; stability is best maintained in original packaging with desiccants [6].
Hazard Information Classified as Hazard Class 6.1(b) (toxic substance). Packing Group III. Harmful if swallowed (H302) [2].
Safety Precautions Wash hands and skin thoroughly after handling (P264). Do not eat, drink, or smoke when using this product (P270). If swallowed, call a poison center or doctor/physician if you feel unwell (P301+P312) [2].

General Principles of Drug Stability

For your experimental planning, the following general principles are critical. A visual summary of the workflow for maintaining drug stability is provided below.

Start Start: Drug Storage Management Factor1 Environmental Factors Start->Factor1 Factor2 Packaging Factors Start->Factor2 T Temperature Factor1->T H Humidity Factor1->H L Light Factor1->L Result Outcome: Drug Potency & Sterility T->Result Impacts H->Result Impacts L->Result Impacts P1 Container Material (Glass, Plastic) Factor2->P1 P2 Container Integrity Factor2->P2 P3 Presence of Preservatives Factor2->P3 P1->Result Impacts P2->Result Impacts P3->Result Impacts

  • Shelf Life Definition: Drug shelf life is the period during which potency remains ≥90% of the initial potency when stored under optimal, manufacturer-defined conditions [6].
  • Critical Stability Factors: Key factors that can degrade drugs include temperature (extremes of heat or cold), humidity, exposure to light, and the integrity of the packaging. These factors can cause chemical degradation or physical damage to the product [6].
  • Storage Solutions: For sensitive compounds, use air-tight, waterproof containers stored in cool, dark places. Consider adding desiccants to control humidity. Never remove the product information leaflet from the packaging [6].

Troubleshooting FAQs

Q1: What should I do if the this compound sample is exposed to high humidity or temperatures? If exposed to non-ideal conditions, the stability and sterility of the sample cannot be guaranteed. It is recommended to replace the stock [6]. For critical experiments, obtaining a fresh sample is the safest course of action.

Q2: Are there any stability-indicating experimental protocols for this compound? While no standard stability-indicating assays are published for this compound, you can adapt general principles. The in vivo studies referenced used intraperitoneal injection in mature female rats, with doses ranging from 1-90 mg/kg, to investigate pharmacological effects on blood glucose [1] [2]. For stability testing, you could use High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound and the appearance of degradation products over time under stress conditions, similar to methodologies used for other drugs [6].

References

Mebanazine solubility buffer preparation

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Mebanazine

The table below summarizes the key details found about this compound:

Property Description
Chemical Name This compound [1]
CAS Number 65-64-5 [1]
Research Use Potent monoamine oxidase (MAO) inhibitor; can be used in research of depression [1]
Molecular Weight 136.19 g/mol [1]
Available Form Solid (50 mg, 100 mg, 250 mg) [1]
Handling Note Classified as a controlled substance in some territories [1]

General Strategies for Solubilizing Poorly Soluble Drugs

Since a direct protocol is unavailable, the following general strategies for poorly water-soluble drugs may serve as a starting point for your experiments. The choice of method depends on your specific experimental goals and the properties of this compound [2].

Strategy Description Considerations
Co-solvents Use water-miscible organic solvents (e.g., DMSO, ethanol, PEG) to enhance solubility [2]. May affect biological activity; requires toxicity controls.
Complexing Agents Use cyclodextrins to form inclusion complexes, trapping the drug molecule within a hydrophobic cavity [2]. Effectiveness is drug-specific; requires empirical testing.
Particle Size Reduction Reduce particle size to increase surface area via micronization or nanosuspensions (top-down or bottom-up approaches) [2]. Can be equipment-intensive; risk of particle aggregation.
Solid Dispersion Disperse the drug in a hydrophilic polymer matrix (e.g., HPMC, PVP) to create an amorphous form with higher solubility [2]. Risk of drug recrystallization over time; stability concerns.
Surfactants & Micelles Use surfactants to form micelles that can solubilize the drug above a critical micelle concentration [2]. Surfactants can be toxic to cell lines or in vivo models.
Lipid-Based Systems Use emulsions, microemulsions, or liposomes to encapsulate and deliver the drug [2]. Formulation complexity; stability of the final preparation.
pH Adjustment Use buffering to ionize the drug if it has acidic or basic functional groups, improving aqueous solubility [2]. Must be physiologically relevant; may cause precipitation upon dilution.

Proposed Experimental Workflow for Solubility Screening

Due to the lack of specific data, you will likely need to perform empirical solubility screening. The diagram below outlines a logical workflow for this process.

Start Start Solubility Screening Stock Prepare stock solution in a pure solvent (e.g., DMSO) Start->Stock Aqueous Dilute stock into aqueous buffer Stock->Aqueous Check Check for precipitation Aqueous->Check Stable Solution stable? Check->Stable Proceed Proceed with experiment Stable->Proceed Yes TryMethod Try alternative solubilization method Stable->TryMethod No TryMethod->Aqueous Re-test dilution

Frequently Asked Questions (FAQs) for Technical Support

Q: I need to prepare a 10 mM stock solution of this compound in phosphate-buffered saline (PBS). The compound precipitates immediately. What should I do? A: this compound is likely poorly soluble in pure aqueous buffers. The standard approach is to first prepare a concentrated stock solution in a pure, water-miscible solvent like DMSO. A typical starting point is a 100 mM stock in DMSO. This stock can then be diluted into PBS or your cell culture medium, ensuring the final concentration of DMSO is low enough (typically <0.5-1%) to avoid toxicity.

Q: What is the maximum concentration of this compound achievable in an aqueous solution for an animal study? A: This must be determined empirically. You can investigate formulation techniques from the table above. A common strategy for in vivo studies is to use a co-solvent system (e.g., PEG 400 + water + a small amount of Tween 80) or a complexing agent like a cyclodextrin (e.g., HP-β-CD). The final formulation must be tested for stability and lack of adverse effects in your animal model.

Q: Where can I find the logP (partition coefficient) or pKa data for this compound to guide my solvent selection? A: This physicochemical data is not readily available in the search results. You may need to use chemical prediction software, consult specialized chemical databases, or perform experimental measurements to obtain these values, which are critical for rational formulation design.

References

Mebanazine analytical method HPLC validation

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Mebanazine

This compound is identified as a potent monoamine oxidase (MAO) inhibitor that has been used in depression research [1]. It is also used as a reagent in chemical synthesis; for instance, one study used 1-phenylethylhydrazine (this compound) to create a novel hydrazone ligand [2]. This confirms that the compound is a tangible entity for which analytical methods would be needed.

A Guide to HPLC Method Development and Validation for a New Compound

Since a pre-validated method is unavailable, you would need to develop one in-house. The following workflow outlines the core stages of this process, from initial setup to final validation.

G Start Start: HPLC Method Development Step1 1. Compound Characterization and Standard Preparation Start->Step1 Step2 2. Chromatographic Condition Screening Step1->Step2 SubStep1 • Confirm identity (e.g., NMR, MS) • Determine solubility • Prepare stock solution Step1->SubStep1 Step3 3. Method Optimization (e.g., DOE) Step2->Step3 SubStep2 • Select column (C8, C18) • Screen mobile phases • Adjust pH and buffers • Optimize detection wavelength Step2->SubStep2 Step4 4. Analytical Method Validation Step3->Step4 SubStep3 • Systematically vary key parameters • Use statistical design (e.g., BBD) • Establish robustness Step3->SubStep3 End Validated HPLC Method Step4->End SubStep4 • Specificity • Linearity & Range • Accuracy • Precision • LOD/LOQ Step4->SubStep4

Detailed Experimental Protocols and Parameters

Based on the workflow above, here are the practical steps and parameters you can adapt from closely related studies.

1. Compound Characterization and Standard Preparation

  • Characterization: Before method development, confirm the identity and purity of your this compound standard using techniques like (^1)H-NMR, (^{13})C-NMR, and FTIR, as was done for a related hydrazone ligand [2].
  • Standard Solution: Prepare a stock solution. A common practice is to dissolve a precise weight of the compound in a suitable solvent (e.g., methanol or the mobile phase) to achieve a known concentration (e.g., 1 mg/mL), which can be stored and diluted as needed [3].

2. Chromatographic Condition Screening You can use the following parameters from a method developed for a different compound as a starting point.

Parameter Example Starting Conditions [3] Purpose & Considerations
Column Eurospher-100 C8 (250 mm x 4.6 mm, 5 µm) C8 columns suit mid-polarity compounds; C18 is a common alternative.
Mobile Phase Methanol:Acetonitrile:Water:Glacial Acetic Acid (30:30:40:1 v/v) Adjust organic solvent ratio to control retention time. Acid suppresses silanol activity.
Flow Rate 0.8 mL/min Balances analysis speed and separation efficiency.
Detection (UV) 254 nm A common wavelength; determine optimal wavelength by scanning standard solution.
Column Temp. Room Temperature Control temperature for better reproducibility.
Injection Vol. 20 µL Standard volume for conventional HPLC systems.

3. Method Optimization using Experimental Design For systematic optimization, consider using a Box-Behnken Design (BBD). This statistical approach efficiently evaluates the impact of multiple variables and their interactions [3].

  • Key Parameters to Optimize: Extraction temperature, extraction time, and solvent volume were optimized this way for another compound [3]. For a pure analytical method, focus on mobile phase composition, pH, flow rate, and column temperature.
  • Outcome: A well-optimized model will have a high R² value (e.g., >0.99) and a non-significant lack-of-fit value (p > 0.05), indicating the model accurately predicts behavior within the experimental domain [3].

4. Analytical Method Validation Once the method is optimized, it must be validated according to International Council for Harmonisation (ICH) guidelines. The table below summarizes the core validation parameters [4] [5].

Validation Parameter Objective Typical Acceptance Criteria [5]
Specificity Confirm the method measures only this compound without interference. No interference from blank, placebo, or degradation products.
Linearity & Range Demonstrate proportional response to analyte concentration. Correlation coefficient (r) > 0.999 over a specified range.
Accuracy Assess the closeness of results to the true value. Recovery close to 100% (e.g., 97-103%).
Precision Determine the closeness of results under defined conditions. Relative Standard Deviation (RSD) < 2.0%.
LOD / LOQ Establish the lowest detectable and quantifiable amount. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Evaluate method resilience to small, deliberate parameter changes. System suitability parameters remain within acceptance criteria.

FAQs and Troubleshooting Guide

Q1: The peak for this compound is asymmetric or has tailing. What should I do?

  • Check mobile phase pH: The acidic component (e.g., acetic acid) in the mobile phase helps improve peak shape for basic compounds by interacting with residual silanol groups on the column [3].
  • Consider a different column: Columns with different base materials, endcapping, or particle sizes can significantly impact peak shape.

Q2: My analysis shows interference from degradation products. How can I make the method stability-indicating?

  • Perform forced degradation studies: Stress the sample under acidic, basic, oxidative, photolytic, and thermal conditions as per ICH guidelines [5].
  • Re-optimize the method: The core method must be able to separate the main this compound peak from all degradation products, demonstrating specificity [5].

Q3: The method I developed is not robust. How can I improve it?

  • Employ Quality by Design (QbD) principles: Use statistical experimental design (like BBD) during the optimization phase. This helps you understand the interaction between variables (e.g., how a change in temperature and pH together affect the outcome) and define a robust operating space [3].
  • Formally test robustness: Deliberately vary parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to ensure system suitability criteria are still met.

References

MAOI-Tyramine Interaction: Mechanism & Risk Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The interaction between Monoamine Oxidase Inhibitors (MAOIs) and tyramine, known as the "cheese reaction," is a critical safety concern in drug development. The core mechanism involves the inhibition of monoamine oxidase (MAO), specifically the MAO-A isoform, which is essential for metabolizing tyramine in the gut and liver [1] [2]. When MAO-A is inhibited, dietary tyramine escapes first-pass metabolism, enters systemic circulation, and triggers a massive release of norepinephrine from sympathetic nerve endings, leading to a potentially fatal hypertensive crisis [3] [4].

The table below outlines the quantitative tyramine sensitivity in individuals taking traditional, irreversible MAOIs.

Tyramine Dose Clinical Effect in MAOI-Treated Individuals
6 - 10 mg Mild reaction; potential for significant blood pressure increase [2]
10 - 25 mg Severe reaction; high risk of hypertensive crisis [3] [2]
200 - 800 mg Threshold for effect in an individual not taking an MAOI [2]

The following diagram illustrates the "cheese reaction" pathway and the points of intervention for different experimental methods.

G TyramineIntake Dietary Tyramine Intake GI_MAO_A GI Tract & Liver MAO-A TyramineIntake->GI_MAO_A Normal Metabolism TyramineSystemic Tyramine enters systemic circulation TyramineIntake->TyramineSystemic With MAO-A Inhibition NET_Uptake Uptake via NET into nerve endings TyramineSystemic->NET_Uptake NE_Release Massive release of Norepinephrine (NE) NET_Uptake->NE_Release AdrenergicStimulation Stimulation of α1-adrenergic receptors on vasculature NE_Release->AdrenergicStimulation HypertensiveCrisis Hypertensive Crisis (Vasoconstriction, Severe Hypertension) AdrenergicStimulation->HypertensiveCrisis

Experimental Protocols for Tyramine Interaction Studies

A tiered experimental approach is standard for evaluating the tyramine interaction risk of MAOIs like mebanazine.

1. In Vitro MAO Inhibitory Activity Assay This foundational test determines a compound's MAO-A/B selectivity and inhibitory potency (IC₅₀).

  • Method: Incubate recombinant human MAO-A or MAO-B enzymes (or tissue homogenates like liver mitochondria) with specific substrates. For MAO-A, kynuramine is often used; for MAO-B, phenylethylamine is common [4].
  • Detection: Add the test compound and measure remaining enzyme activity spectrophotometrically or fluorometrically. The IC₅₀ value indicates the concentration needed for 50% enzyme inhibition [4].
  • Significance: Establishes the compound's basic pharmacological profile and MAO-A selectivity, which correlates with tyramine risk.

2. Cellular Tyramine Uptake and Release Studies This assay directly investigates the "pseudo-transmitter" effect of tyramine.

  • Cell Models: Use cell lines expressing the norepinephrine transporter (NET), such as PC12 or SK-N-SH cells [4].
  • Protocol:
    • Incubate cells with radiolabeled [³H]-tyramine or use HPLC to measure unlabeled tyramine and norepinephrine.
    • Pre-treat cells with the MAOI candidate.
    • Quantify the efficiency of tyramine uptake and, crucially, the amount of endogenous norepinephrine released upon tyramine exposure [4].
  • Significance: Directly quantifies the functional interaction that leads to the pressor response.

3. In Vivo Tyramine Pressor Response Test This is the gold-standard preclinical model for assessing functional risk.

  • Model: Conducted in conscious or anesthetized animals, typically rats or dogs [4].
  • Procedure:
    • Pre-administer the MAOI candidate to the animal.
    • After a predetermined time, administer escalating intravenous or oral doses of tyramine.
    • Monitor arterial blood pressure in real-time (e.g., via carotid artery cannula connected to a pressure transducer) [4].
  • Key Metric: Calculate the tyramine potentiation ratio—the fold-change in the dose of tyramine required to raise systolic blood pressure by a set threshold (e.g., 30 mmHg) compared to a control group not given the MAOI [4].

4. Clinical Tyramine Sensitivity Test For novel MAOIs advancing to human trials, this test directly defines safe dietary limits.

  • Design: Administered to healthy volunteers or patients after reaching steady-state blood levels of the MAOI candidate, under strict clinical supervision with continuous BP and ECG monitoring [4].
  • Dosing: Give escalating oral doses of tyramine (starting as low as 5 mg) and monitor for a predefined pressor response (e.g., SBP increase ≥30 mmHg) [4].
  • Outcome: Determines the tyramine threshold, which forms the basis for dietary recommendations in the drug label.

Safety & Experimental Considerations for Researchers

  • Analytical Challenges: Tyramine is unstable in biological matrices. Use rapid sample acidification, flash-freezing, and LC-MS/MS with stable isotope-labeled internal standards (e.g., d4-Tyramine) for accurate quantification [4].
  • Species Differences: Rats are generally more sensitive to tyramine than humans. Preclinical data should be used for risk ranking, not direct human extrapolation [4].
  • Clinical Trial Ethics & Safety: Tyramine challenge tests in humans carry a high risk of severe hypertensive crisis. They must be performed in specialized clinical units with immediate access to resuscitation facilities and rapid-acting antihypertensives (e.g., phentolamine, nitroprusside), and require rigorous ethical review and informed consent [4].

References

Troubleshooting Guide: Variability in MAOI Experiments

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues and investigative steps for variability in pharmacological experiments, drawing from general principles of MAOI and hepatotoxicity research [1].

Problem Area Specific Issue Possible Investigation Methods
Compound Integrity Drug decomposition, impurity profile High-performance liquid chromatography (HPLC), mass spectrometry (MS)
In Vitro Systems Metabolic pathway differences, enzyme activity Liver microsomes (from various species), recombinant enzyme assays, trapping agents (GSH, KCN) [1]
In Vivo Models Inter-species differences, idiosyncratic toxicity Plasma concentration monitoring (PK/PD), liver enzyme (ALT, ALP) histopathology [1]
Data Collection Subjective scoring, biomarker variability Automated behavioral analysis, validated biochemical assays, blinding protocols

Frequently Asked Questions (FAQs)

Here are answers to common technical questions, informed by current understanding of antidepressant bioactivation and hepatotoxicity [1].

  • Q1: What are the primary sources of variability when testing the hepatotoxicity of an experimental MAOI?

    • A: Variability often arises from idiosyncratic metabolic reactions [1]. This means liver injury does not occur in a simple dose-dependent manner in all subjects but is triggered in a susceptible few, often by reactive metabolites. Other sources include genetic polymorphisms in drug-metabolizing enzymes (e.g., Cytochrome P450 families) and inter-species differences in metabolic pathways between animal models and humans [1].
  • Q2: Which metabolic pathways should I monitor to assess the risk of reactive metabolite formation?

    • A: Key pathways involve Cytochrome P450 (CYP) enzymes [1]. Research on various antidepressants shows that bioactivation can lead to reactive intermediates such as epoxides, quinones, iminium ions, and aldehydes [1]. You can screen for these using in vitro incubations with liver microsomes and trapping agents like glutathione (GSH) for soft electrophiles or cyanide (KCN) for hard electrophiles like iminium ions [1].
  • Q3: Our in vitro data does not correlate with in vivo findings. How can we bridge this gap?

    • A: This is a common challenge. To improve translation:
      • Use Multiple Systems: Supplement standard cell lines with human liver S9 fractions or primary hepatocytes to capture a broader metabolic profile [1].
      • Incorporate Immune Factors: Since drug-induced liver injury (DILI) can involve the host immune system, simple toxicity assays may not capture the full picture [1].
      • Monitor Covalent Binding: Investigate if reactive metabolites are covalently binding to cellular macromolecules, a key mechanism in DILI [1].

Experimental Protocol: Screening for Reactive Metabolites

This methodology is adapted from general practices for assessing antidepressant bioactivation [1].

Objective: To identify the formation of reactive metabolites from an experimental MAOI using in vitro liver microsomes and trapping agents.

Workflow: The diagram below illustrates the key steps in this screening protocol.

Start Start: Prepare Liver Microsomes (human/rat) Incubation Incubate with: - Experimental MAOI - NADPH Cofactor - Trapping Agent (GSH or KCN) Start->Incubation Analysis Liquid Chromatography- Mass Spectrometry (LC-MS) Analysis Incubation->Analysis Detection Detect and Identify GSH or Cyano Adducts Analysis->Detection Interpretation Interpret Data: Adduct presence indicates reactive metabolite formation Detection->Interpretation

Materials:

  • Test Compound: Experimental MAOI (e.g., Mebanazine analog).
  • Metabolic System: Pooled human or rat liver microsomes, NADPH regenerating system.
  • Trapping Agents: Glutathione (GSH) for soft electrophiles, Potassium Cyanide (KCN) for iminium ions [1].
  • Controls: Negative controls (no NADPH), positive control drug with known bioactivation.
  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Procedure:

  • Preparation: Prepare microsomal incubation mixtures containing the trapping agent (e.g., 1-5 mM GSH) and the test MAOI at a physiologically relevant concentration.
  • Initiation: Start the reaction by adding the NADPH regenerating system. Incubate at 37°C for a predetermined time (e.g., 60 minutes).
  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS. Monitor for the characteristic mass shifts that correspond to the formation of GSH-conjugates or cyano-adducts [1].

Key Takeaways for Your Technical Content

Since this compound is a historical compound [2] [3], creating precise technical guides is not feasible. To build a robust support center:

  • Focus on Class Effects: The core mechanisms of MAOI metabolism and associated hepatotoxicity are class-level phenomena. Your support content should be built around these well-established principles [1].
  • Emphasize Metabolic Profiling: A significant portion of troubleshooting will revolve around identifying and characterizing a drug's metabolic pathway and its potential reactive intermediates [1].
  • Consult Authoritative Databases: For general DILI risk assessment of modern compounds, refer to resources like the FDA's DILIrank database [4].

References

Mebanazole Metabolic Profile & Identification Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Mebanazine is a hydrazine-derived monoamine oxidase inhibitor (MAOI) that was withdrawn from the market due to hepatotoxicity [1] [2]. Understanding its metabolic pathway is crucial for researching its toxicity mechanisms.

The table below summarizes the core metabolic characteristics of this compound and the primary challenges you may face in its identification:

Characteristic Description Associated Challenge
Core Structure Hydrazine derivative [2] Inherent chemical reactivity and potential for generating reactive, cytotoxic metabolites.
Key Metabolic Fate Excreted largely unchanged; forms acid-labile conjugates (possibly N-glucuronides) [3]. Conjugates are unstable, making them difficult to isolate and detect without careful sample handling.
Biliary Excretion Significant (~24% in rats) [3]. Requires analysis of bile samples in addition to urine and plasma for a complete excretion profile.
Reactive Metabolite Risk Belongs to a chemical class (hydrazines) known to form reactive metabolites like nitroso species [1]. Reactive metabolites are short-lived, require trapping agents (e.g., glutathione) for detection, and may not be observed in standard assays.

Proposed Experimental Workflow & Troubleshooting

Given the lack of a defined modern protocol for this compound, the following workflow and FAQ are built upon standard practices in metabolite identification, adapted to its specific profile.

The diagram below outlines a proposed core experimental strategy for identifying this compound metabolites.

cluster_sampling In Vivo Sample Collection & Prep cluster_analysis LC-HRMS Analysis with Data-Dependent Scans cluster_data Data Processing & Metabolite ID start Experimental Workflow for this compound Metabolite ID sam1 Collect Plasma, Urine, Bile start->sam1 sam2 Critical: Stabilize samples (pH control, cold chain) sam1->sam2 sam3 Protein Precipitation sam2->sam3 ana1 Chromatographic Separation sam3->ana1 ana2 High-Resolution Full-Scan MS ana1->ana2 ana3 Data-Dependent MS/MS on Top Ions ana2->ana3 data1 Background Subtraction ana3->data1 data2 Mass Defect/Neutral Loss Filtering data1->data2 data3 Propose Metabolite Structures data2->data3

Frequently Asked Questions & Troubleshooting

Q1: We are unable to detect any major metabolites in urine or plasma. The parent drug seems to be the primary component. What could be the issue?

  • Potential Cause: The literature indicates that this compound is "excreted largely unchanged" and its major biliary metabolites are "acid-labile conjugates" [3]. Standard sample preparation or analysis might be degrading these conjugates.
  • Troubleshooting Steps:
    • Stabilize Conjugates: Immediately after collection, adjust the pH of urine and bile samples to neutral or slightly alkaline conditions and keep them on ice to slow the hydrolysis of acid-labile N-glucuronides.
    • Analyze Bile: Ensure you are collecting and analyzing bile from cannulated models, as this is a primary route of excretion for the conjugates [3].
    • Use Trapping Agents: In in vitro systems (e.g., liver S9 fractions or hepatocytes), include trapping agents like glutathione (GSH) to capture potential reactive intermediates that would otherwise not be observed [1].

Q2: Our data is complicated by significant background noise and low signal for potential metabolites. How can we improve detection?

  • Potential Cause: this compound is a low molecular weight compound, and its metabolites may be present in low abundances with poor ionization efficiency. Furthermore, biological matrices create high background interference.
  • Troubleshooting Steps:
    • Leverage HRMS Data Processing: Use software-assisted and manual data mining techniques. Apply background subtraction (blank matrix vs. dosed sample) and mass defect filtering to find metabolite-related signals [4].
    • Targeted Ion Searching: Based on the parent drug's structure, proactively search for common biotransformations. For this compound, look for signals corresponding to glucuronidation (+176.0321 Da) and oxidative metabolites.
    • Chromatographic Optimization: Use longer, gradient-based UPLC/HPLC methods to better separate metabolites from the parent drug and endogenous compounds, which improves MS detection.

Q3: We suspect reactive metabolite formation due to the hydrazine moiety and known hepatotoxicity. How can we investigate this?

  • Potential Cause: Hydrazine drugs are theoretically capable of bioactivation to reactive species such as nitroso intermediates, which are linked to toxicity [1].
  • Troubleshooting Steps:
    • In Vitro Trapping Experiments: Incubate this compound with liver microsomes or hepatocytes supplemented with nucleophilic trapping agents.
      • For soft electrophiles: Use Glutathione (GSH). Detect GSH adducts by looking for a neutral loss of 129 Da or a characteristic product ion at m/z 272 in positive ion mode [1].
      • For hard electrophiles: Use Potassium Cyanide (KCN) or Methoxyamine.
    • Monitor for Covalent Binding: Experiments with radiolabeled ([14C]) this compound can be used to quantify irreversible covalent binding to liver proteins, which is a hallmark of reactive metabolite-mediated toxicity.

Key Takeaways for Your Research

  • Focus on Conjugates and Bile: The primary challenge is not extensive metabolism, but rather detecting the unchanged drug and its unstable conjugates, particularly in bile [3].
  • Prepare for Reactive Metabolites: Given its hydrazine structure and history of hepatotoxicity, your experimental design should proactively include trapping studies to investigate bioactivation [1] [2].
  • Employ Advanced Data Mining: Low metabolite abundance necessitates the use of high-resolution mass spectrometry and sophisticated data processing techniques to uncover all relevant metabolites.

References

Mebanazine research discontinued alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Mebanazine Overview and Discontinuation

This compound (known by the brand name Actomol) is a monoamine oxidase inhibitor (MAOI) from the hydrazine chemical class. It was used as an antidepressant in the 1960s but has since been withdrawn from the worldwide market [1] [2].

The primary reason for its withdrawal was its hepatotoxic (liver-damaging) potential [1]. This is a known risk associated with several first-generation hydrazine-derived MAOIs [3] [4].

Modern Alternative Therapeutic Approaches

Since this compound's discontinuation, the understanding and treatment of depression have advanced significantly. The table below summarizes the main classes of antidepressants developed after first-generation MAOIs, which represent viable alternatives for research and development [5] [6] [4].

Drug Class Key Mechanism of Action Example Drugs Key Advantages & Notes
First-Generation MAOIs Irreversible inhibition of MAO-A and/or MAO-B Phenelzine, Tranylcypromine Effective but limited by side effects and drug-food interactions [6] [4].
Reversible MAO-A Inhibitors (RIMAs) Reversible inhibition of MAO-A Moclobemide Better safety profile; fewer dietary restrictions [6] [4].
Tricyclic Antidepressants (TCAs) Inhibit serotonin and/or norepinephrine reuptake Imipramine, Amitriptyline Former "gold standard"; complex side effect profile due to action on multiple receptors [4].
Selective Serotonin Reuptake Inhibitors (SSRIs) Selective inhibition of serotonin reuptake Fluoxetine, Sertraline, Citalopram Superior side-effect profile; first-line treatment in many cases [4].
Atypical Antipsychotics (for MDD) Serotonin-Dopamine Antagonists; some approved for adjunct treatment of Major Depressive Disorder (MDD) Aripiprazole, Brexpiprazole Used as adjunctive therapy for treatment-resistant depression [5].

MAOI Mechanism of Action and Research Workflow

For researchers investigating these pathways, the following diagrams illustrate the core mechanism of MAOIs and a suggested experimental workflow.

maoi_mechanism NeurotransmitterRelease Neurotransmitter Release (Serotonin, Dopamine, Norepinephrine) SynapticCleft Synaptic Cleft NeurotransmitterRelease->SynapticCleft Release PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binding MAOEnzyme MAO Enzyme (Degrades Neurotransmitters) SynapticCleft->MAOEnzyme Reuptake & Degradation PostsynapticEffect Therapeutic Effect (Improved Mood) PostsynapticReceptor->PostsynapticEffect MAOI MAOI Drug MAOI->MAOEnzyme Inhibits

Diagram: MAOI Mechanism of Action - MAOI drugs work by blocking the MAO enzyme, preventing the breakdown of key neurotransmitters like serotonin, dopamine, and norepinephrine. This increases the availability of these neurotransmitters in the synaptic cleft, enhancing signaling and leading to improved mood [6].

maoi_research Start Define Research Objective InSilico In Silico Screening (MAO-A/MAO-B selectivity) Start->InSilico InVitro In Vitro Assays (Enzyme inhibition, IC50) InSilico->InVitro Cytotoxicity Cytotoxicity Studies (e.g., Hepatotoxicity) InVitro->Cytotoxicity InVivo In Vivo Models (Behavioral efficacy in animals) Cytotoxicity->InVivo ADMET ADMET & Safety Profiling (Tyramine pressor test) InVivo->ADMET

Frequently Asked Questions for Researchers

Q1: Why is hepatotoxicity a common issue with hydrazine-derived MAOIs like this compound? The hydrazine moiety (-NH-NH₂) is a metabolically reactive group that can generate reactive species during metabolism, leading to direct damage to liver cells (hepatocytes) and idiosyncratic immune-mediated reactions [1] [3] [4].

Q2: What is the key pharmacological difference between older MAOIs and newer ones like Moclobemide? The key difference is reversibility and selectivity. First-generation MAOIs like this compound and Phenelzine bind irreversibly to the enzyme, requiring the body to synthesize new enzyme for function to return. Newer agents like Moclobemide are Reversible Inhibitors of MAO-A (RIMAs), meaning the blockade is temporary and can be out-competed by high tyramine levels, resulting in a much safer profile [6] [4].

Q3: What is the most critical safety consideration when designing a clinical trial for a non-selective, irreversible MAOI? The most critical consideration is mitigating the risk of a hypertensive crisis ("cheese effect"). This requires a strict protocol involving a tyramine-restricted diet for participants and careful monitoring of drug and food interactions [6].

References

Mebanazine compared other hydrazine MAO inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Historical Overview of Hydrazine MAO Inhibitors

The table below summarizes key information about several first-generation hydrazine MAOI drugs [1] [2] [3].

Drug Name Status Key Characteristics & Notes
Mebanazine (Actomol) Withdrawn Previously used as an antidepressant; withdrawn from the market due to hepatotoxicity [4] [5].
Phenelzine In Use Non-selective and irreversible inhibitor of both MAO-A and MAO-B [3] [6].
Isocarboxazid In Use Non-selective and irreversible inhibitor of both MAO-A and MAO-B [1] [3].
Iproniazid Withdrawn One of the first MAOIs discovered; withdrawn due to hepatotoxicity [2].
Nialamide Withdrawn A classical, irreversible, non-selective hydrazine derivative [3].

Mechanism of Action and Experimental Insights

Shared Pharmacological Action

Hydrazine-derived MAOIs are typically irreversible inhibitors [1] [3]. They form a stable, covalent bond with the Flavin Adenine Dinucleotide (FAD) cofactor within the active site of the MAO enzyme. This permanently inactivates the enzyme, and its activity can only be restored by the body synthesizing new enzyme molecules [7] [8].

The following diagram illustrates the shared mechanism of irreversible inhibition by hydrazine MAOIs.

MAO MAO Complex Enzyme-Inhibitor Complex MAO->Complex  Binds to HydrazineMAOI HydrazineMAOI HydrazineMAOI->Complex InactiveMAOI InactiveMAOI Complex->InactiveMAOI  Covalent Bond Formation (Irreversible Inhibition) InactiveMAO InactiveMAO

Comparative Experimental Data

While direct head-to-head studies are scarce in the current search results, one historical animal study is noted claiming that This compound was a more potent MAOI than pheniprazine (another hydrazine derivative) and had a greater therapeutic index [5]. The specific experimental data and protocols supporting this claim were not available in the search results.

Research Considerations and Data Gaps

For a comprehensive and contemporary comparison, you may need to consult specialized pharmacological databases or original research archives. Key data points to look for include:

  • IC50 values: The concentration required for 50% enzyme inhibition, for both MAO-A and MAO-B isozymes.
  • Selectivity Index: The ratio of IC50 for one isoform over the other (e.g., MAO-B IC50 / MAO-A IC50).
  • In vivo efficacy data from animal models of depression or related conditions.
  • Detailed toxicological profiles, especially regarding liver toxicity (hepatotoxicity).

References

Mebanazine iproniazid tranylcypromine efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Selected MAO Inhibitors

Feature Iproniazid Mebanazine Tranylcypromine
Current Status Withdrawn (hepatotoxicity) [1] [2] Withdrawn (hepatotoxicity) [3] Approved (as second-line therapy) [4] [5] [6]
Chemical Class Hydrazine [2] Hydrazine [3] Non-hydrazine (amphetamine analog) [5] [6]
MAO Inhibition Irreversible, non-selective [2] Irreversible, non-selective (inferred) Irreversible, non-selective (slight preference for MAO-B) [5]
Key Efficacy Data Discovery of antidepressant effect (mood-elevation in TB patients) [2] Controlled trials showed effectiveness vs. placebo [3] 22.1% (± 25.4%) more effective than placebo in outpatients [7]
Hepatotoxicity Risk High (leading cause of withdrawal) [1] [2] [6] High (leading cause of withdrawal) [3] Low (rare cases of clinically apparent injury) [6]
Tyramine ("Cheese") Effect Present [2] Present (inferred) Present [8] [5] [2]
Other Notable Mechanisms - - Weak norepinephrine reuptake inhibitor (at higher doses) [5]

Detailed Efficacy and Safety Analysis

Beyond the tabulated data, a deeper look into efficacy and safety mechanisms is crucial for understanding their clinical profiles.

  • Efficacy and Clinical Use: Iproniazid's antidepressant effect was discovered serendipitously, revolutionizing psychiatry [2]. This compound was confirmed effective in controlled clinical trials before its withdrawal [3]. Tranylcypromine remains a recognized, though second-line, treatment for major depressive disorder, atypical depression, and treatment-resistant depression [5] [7]. Its efficacy is considered comparable to other antidepressants, but it is not a first-line option due to safety and tolerability issues [5] [9].

  • Safety and Toxicity Profiles: The most critical differentiating factor is hepatotoxicity. Iproniazid and this compound, both hydrazine derivatives, were withdrawn from the market primarily due to a high risk of severe liver injury [1] [3]. The mechanism is linked to bioactivation, where the liver metabolizes the drug into reactive, toxic intermediates that can cause cellular damage [1] [2]. In contrast, tranylcypromine, a non-hydrazine drug, carries a significantly lower risk of hepatotoxicity, with only rare cases of clinically apparent liver injury reported [6]. All three drugs carry the risk of tyramine-induced hypertensive crisis ("cheese effect"), requiring dietary restrictions [8] [5] [2].

Experimental Protocols for Investigation

For researchers, the key experiments to characterize and compare such compounds involve assessing their primary pharmacology, metabolic fate, and toxic potential.

  • 1. MAO Inhibitory Potency (IC50 Determination)

    • Objective: To quantify the potency of a compound in inhibiting MAO-A and MAO-B enzymes.
    • Methodology: Human recombinant MAO-A or MAO-B is incubated with a range of concentrations of the test drug (e.g., tranylcypromine). A fluorogenic or chromogenic substrate (e.g., kynuramine) is added. The reaction is stopped, and the product is measured spectrophotometrically or fluorometrically. The concentration of the drug that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve [1] [5].
  • 2. Detection of Reactive Metabolites

    • Objective: To identify if a drug is metabolized into chemically reactive, potentially toxic intermediates.
    • Methodology: The drug is incubated with liver microsomes or hepatocytes, which provide metabolic enzymes. Trapping agents are added to the incubation mixture:
      • Glutathione (GSH): Traps soft electrophiles (e.g., quinones, quinone-imines) [1].
      • Cyanide (KCN): Traps hard electrophiles (e.g., iminium ions) [1].
      • Methoxyamine (MeONH2): Traps aldehydes [1].
    • The formation of adducts with these trapping agents is then detected and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). A positive signal indicates bioactivation and potential for toxicity [1].

The following diagram illustrates the logical workflow for the experimental characterization of an MAOI candidate, integrating the protocols above.

Start MAOI Candidate Compound A1 In vitro MAO Inhibition Assay Start->A1 B1 In vitro Metabolic Incubation (Liver Microsomes + Trapping Agents) Start->B1 C1 In vivo/In vitro Hepatotoxicity Assessment Start->C1 A2 Analyze IC₅₀ for MAO-A vs. MAO-B A1->A2 Integrate Integrate Efficacy and Safety Profile A2->Integrate Potency/Selectivity Data B2 LC-MS Analysis of Adducts B1->B2 B2->Integrate Reactive Metabolite Data C2 Measure Liver Enzymes (ALT, AST) and Histopathology C1->C2 C2->Integrate Hepatotoxicity Data

Key Insights for Drug Development

The historical trajectory of these MAOIs offers clear lessons:

  • The hydrazine moiety is a high-risk structural alert strongly associated with idiosyncratic hepatotoxicity via bioactivation, making it undesirable in modern drug design [1] [3].
  • Mitigating bioactivation potential is critical. Even effective drugs like iproniazid and this compound failed due to toxicity. Contemporary candidates should be proactively screened using reactive metabolite trapping assays during early development [1].
  • Tranylcypromine demonstrates that effective MAO inhibition can be achieved without a hydrazine structure, offering a safer, though still complex, pharmacological profile. Its additional mechanisms (e.g., weak NRI activity) may also contribute to its unique efficacy [5].

References

Mebanazine MAO-A MAO-B selectivity validation

Author: Smolecule Technical Support Team. Date: February 2026

Research Status of Mebanazine

The table below summarizes the available information on this compound:

Attribute Details for this compound
CAS Number 65-64-5 [1]
Drug Category Monoamine Oxidase Inhibitor (MAOI) [1]
Known Selectivity (MAO-A vs. MAO-B) Information Not Available
Quantitative Data (e.g., IC₅₀) Information Not Available
Direct Comparative Studies None Identified

Experimental Approaches for Validating MAOI Selectivity

Although data for this compound is lacking, established methodologies for determining MAO inhibitor selectivity are used in the field. The table below outlines common experimental protocols, which you can use as a reference for designing your own studies or for evaluating future literature [2] [3].

Method Protocol Overview Key Measurable Outcomes
In Vitro Enzyme Inhibition Assay Incubate human recombinant MAO-A/MAO-B with substrate (e.g., kynuramine) and varying inhibitor concentrations [3]. Measure metabolite production (e.g., 4-hydroxyquinoline) spectrophotometrically. IC₅₀: Concentration inhibiting 50% enzyme activity. Selectivity Index: Ratio of IC₅₀ (MAO-A) to IC₅₀ (MAO-B).
Cellular or Tissue-Based Assay Use mitochondrial fractions from tissues or enzyme-coated magnetic beads [3]. Employ different substrates like serotonin (MAO-A-preferred) and benzylamine (MAO-B-preferred) [4]. Percent inhibition at specific concentrations; confirms activity in more complex biological systems.
Computational Analysis (QSAR & Docking) Build 3D-QSAR models using known inhibitors [2]. Perform molecular docking into crystallized MAO-A/MAO-B active sites (e.g., PDB IDs 2Z5X, 2V5Z) [2]. Predicts binding affinity; identifies key interacting residues (e.g., Ile-335 in MAO-A vs. Tyr-326 in MAO-B) [2].
Reversibility Assessment Pre-incubate enzyme with inhibitor, then dilute/dialyze mixture. Measure recovered enzyme activity compared to control. Irreversible inhibitors show no activity recovery; reversible inhibitors show regained activity.

The following diagram illustrates the logical workflow for a comprehensive selectivity validation strategy, integrating the methods described above.

start Start: Validate MAOI Selectivity step1 In Vitro Enzyme Inhibition Assay start->step1 step2 Determine IC₅₀ Values step1->step2 step3 Calculate Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) step2->step3 step4 Computational Docking Study step3->step4 step5 Analyze Binding Interactions & Affinity step4->step5 step6 Reversibility Assessment step5->step6 end Defined Selectivity Profile: Potency, Specificity, Mechanism step6->end

How to Proceed with Your Investigation

Given the lack of available data, here are concrete steps you can take to continue your research on this compound:

  • Consult Specialized Databases: Search deeply curated medicinal chemistry and pharmacology databases (e.g., Clarivate Analytics Integrity, Elsevier's Reaxys) which may contain older or proprietary studies not readily available via public search.
  • Explore Patent Literature: Historical patent documents from the 1960s (when this compound was investigated) can be a valuable source of detailed experimental data. The Google Patents database or the USPTO website are good starting points.
  • Review Historical Publications: Since this compound is an older drug, key information may be found in scientific reviews or textbooks covering the history and development of psychopharmacology, particularly the early generation of MAO inhibitors.

References

Mebanazine DNA damaging activity vs other hydrazines

Author: Smolecule Technical Support Team. Date: February 2026

DNA Damage and Mutagenicity of Hydrazines

Compound Name Primary Use/Class DNA Damage (In Vivo) Mutagenicity (Ames Test) Key Experimental Findings
Mebanazine Antidepressant (MAOI) Positive [1] [2] Positive (frameshift) [2] Induced DNA fragmentation in mouse liver and/or lung cells [2].
Hydrazine Base compound Positive [1] [3] Positive [1] [3] Induced DNA strand breaks; positive in Ames test but negative in some mammalian mutation tests [3].
Isoniazid Tuberculosis treatment Positive [1] Positive [1] Induced significant DNA fragmentation in mouse liver and/or lung [1].
Procarbazine Chemotherapy Positive [1] Positive [1] Induced significant DNA fragmentation in mouse liver and/or lung [1].
Phenelzine Antidepressant (MAOI) Positive [1] [2] Positive (base-pair substitution) [2] Induced DNA fragmentation; elicited base-pair substitutions in S. typhimurium [1] [2].
Isocarboxazid Antidepressant (MAOI) Inactive [1] / Positive [2] Inactive [1] Inconsistent DNA damage results; was inactive in the Ames test in one study [1] [2].

Experimental Methodologies

The data in the table above was generated using standardized and well-regarded experimental protocols in genetic toxicology.

  • In Vivo DNA Damage Assay (Alkaline Elution): This test was used to detect DNA fragmentation in animals. The methodology involves treating mice with the test compound. After a set time, cells from organs like the liver and lung are collected. The DNA is then isolated and passed through a filter under alkaline conditions. If the compound has caused DNA strand breaks, the DNA will elute faster from the filter, allowing for quantification of the DNA-damaging potency [1] [2].
  • Bacterial Mutagenicity Assay (Ames Test): This test uses specific strains of Salmonella typhimurium (e.g., TA1535, TA100, TA1537, TA1538, TA98) that are unable to produce the amino acid histidine. The bacteria are exposed to the test compound, both with and without a metabolic activation system (S9 mix from rat or mouse liver). If the compound is mutagenic, it can cause reverse mutations that allow the bacteria to grow on a histidine-free medium. The number of revertant colonies indicates the mutagenic strength. Different strains are sensitive to different types of mutations (e.g., base-pair substitutions or frameshifts) [1] [2].

Mechanisms of DNA Damage

The genotoxicity of hydrazine derivatives is complex and can occur through multiple pathways. The following diagram illustrates the key mechanisms by which these compounds can cause DNA damage, particularly in the presence of metal ions.

G Hydrazine Hydrazine MetalIons Metal Ions (e.g., Cu(II), Mn(II)) Hydrazine->MetalIons Radicals Generation of Reactive Radicals MetalIons->Radicals PathA Pathway A: Reactive Oxygen Species HydroxylRadical • Hydroxyl Radical (•OH) • Superoxide PathA->HydroxylRadical PathB Pathway B: Hydrogen Atom Donor HydrogenAtom Hydrogen Atom Releasing Compound PathB->HydrogenAtom Radicals->PathA Radicals->PathB DNADamage DNA Damage SiteA DNA Cleavage at All Nucleotides HydroxylRadical->SiteA SiteA->DNADamage SiteB Piperidine-labile Sites (Preferential at Thymine) HydrogenAtom->SiteB SiteB->DNADamage InhibitorsA Inhibitors: SOD, •OH Scavengers InhibitorsA->PathA InhibitorsB Inhibitors: Catalase, Bathocuproine InhibitorsB->PathB

The diagram above shows that the exact mechanism can depend on the specific hydrazine and the cellular environment [4] [5]:

  • Metal-Ion Dependent Pathways: Many hydrazines, including hydralazine, can be oxidized in the presence of metal ions like Copper (Cu²⁺) or Manganese (Mn²⁺). This reaction generates reactive intermediates [4] [5].
  • Reactive Oxygen Species (ROS): With metal ions like Mn(II), the reaction often produces hydroxyl radicals and superoxide, which cause DNA cleavage at all nucleotide sites relatively equally. This pathway can be inhibited by superoxide dismutase (SOD) and hydroxyl radical scavengers [4].
  • Direct Hydrogen Abstraction: With metal ions like Cu(II), the mechanism may involve a hydrogen atom-releasing compound that creates piperidine-labile sites in DNA, frequently at thymine residues. This pathway is inhibited by catalase and metal chelators like bathocuproine, but not by radical scavengers [4].

Interpretation and Research Considerations

The provided data offers a foundational comparison. For your research, please consider the following:

  • Context of Data: The most direct comparative studies on these compounds, particularly for this compound, are from the 1980s [1] [2]. The field of genetic toxicology has advanced, and more contemporary mechanisms and data may be available.
  • Quantitative Gaps: While the table confirms that this compound is a DNA-damaging agent and mutagen, the available search results do not provide a precise quantitative ranking of its potency relative to all other hydrazines in a single, unified study.
  • Next Steps: To build a more complete profile, you may need to conduct a deeper literature review focusing on this compound specifically. Consulting more recent review articles on hydrazine toxicity or searching for original research papers that cite the foundational studies [1] [2] could yield additional quantitative data and mechanistic insights.

References

Mebanazine carcinogenic potency correlation studies

Author: Smolecule Technical Support Team. Date: February 2026

Known Toxicity Profile of Mebanazine

The table below summarizes the key safety concerns associated with this compound identified in the search results.

Aspect Key Findings & Context
Market Status Withdrawn. It was used as an antidepressant in the 1960s but later withdrawn from the market [1].
Primary Toxicity Concern Hepatotoxicity (Liver injury). This was the stated reason for its withdrawal [1]. It is also discussed in the context of drug-induced liver injury (DILI) caused by certain antidepressants [2].
Genotoxic Activity Positive. It was shown to cause DNA fragmentation in mouse liver and/or lung cells and elicited frameshift mutations in Salmonella typhimurium tests [3].
Carcinogenicity Data Limited. While its genotoxic potential is documented, the search results do not contain specific long-term carcinogenic potency studies (like TD50 values) for this compound [3].

Experimental Data on Genotoxicity

A 1982 study provides concrete experimental data on the genotoxic activity of this compound. The table below outlines the key findings and the methodologies used in this study [3].

Test Type System/Cells Used Key Finding for this compound Experimental Protocol Summary
DNA Fragmentation Liver and/or lung cells from mice treated in vivo. Positive (caused DNA fragmentation). Mice were treated intraperitoneally (ip) or orally (po) with the compound. DNA damage in organ cells was then evaluated using the alkaline elution technique [3].
Mutagenicity (Ames Test) Salmonella typhimurium strains (his-). Positive (elicited frameshift mutations). The compound was tested on bacterial strains with or without metabolic activation (S9 mix from rat or mouse liver/lung). A positive result indicates the substance caused genetic mutations [3].
DNA Repair Test E. coli strains (trp-) lacking various repair mechanisms. Positive. The test measures DNA damage by assessing growth inhibition in repair-deficient bacteria compared to normal ones. A positive result suggests the compound causes DNA damage that would normally require functional repair systems [3].

Toxicity Context of Related Compounds

This compound belongs to the hydrazine class of Monoamine Oxidase Inhibitors (MAOIs) [1]. The hepatotoxicity (liver damage) observed with this compound is a recognized risk for several antidepressants in this class, leading to market withdrawals or stringent warnings [2].

A central hypothesis for this toxicity, applicable to this compound and similar drugs, is metabolic bioactivation. This process involves the liver's cytochrome P450 enzymes converting the drug into chemically reactive metabolites [2]. These reactive molecules can bind covalently to cellular proteins and DNA, leading to cell damage, immune responses, and potentially initiating genotoxicity (as seen with this compound) or carcinogenesis [2].

The following diagram illustrates this general pathway for drug-induced liver injury, which is relevant for understanding the potential risks associated with this compound.

Parent_Drug Parent Drug (e.g., this compound) Reactive_Metabolite Reactive Metabolite Parent_Drug->Reactive_Metabolite Metabolic Bioactivation (via P450 Enzymes) Cellular_Damage Covalent Binding to Cellular Macromolecules Reactive_Metabolite->Cellular_Damage Biological_Effects Biological Effects Cellular_Damage->Biological_Effects Can Lead To Hepatotoxicity Hepatotoxicity Biological_Effects->Hepatotoxicity Genotoxicity Genotoxicity Biological_Effects->Genotoxicity Immunological_Reaction Immunological Reaction Biological_Effects->Immunological_Reaction

References

Mebanazine vs modern SSRIs mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Modern SSRIs: Mechanism and Key Data

Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of antidepressants widely prescribed as a first-line pharmacotherapy for depression and several other psychiatric disorders due to their safety, efficacy, and tolerability profile [1].

Mechanism of Action: SSRIs exert their therapeutic effect by inhibiting the serotonin transporter (SERT) at the presynaptic axon terminal [1]. This blockade prevents the reuptake of serotonin (5-hydroxytryptamine or 5-HT) into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission [2] [3].

A key to understanding the therapeutic delay of SSRIs lies in the adaptive changes of serotonin receptors. The initial increase in synaptic serotonin also stimulates 5-HT1A autoreceptors on the somatodendritic region of serotonergic neurons, which initially inhibits further serotonin release. After 2-4 weeks of continuous treatment, these autoreceptors downregulate, leading to a disinhibition of the neuron and a sustained increase in serotonin release, which correlates with the clinical antidepressant effect [3]. The neurotrophic hypothesis further suggests that SSRIs may alleviate depressive symptoms by increasing Brain-Derived Neurotrophic Factor (BDNF) levels, promoting neuronal plasticity [3].

The table below summarizes the SSRIs currently available in the United States and their FDA-approved indications [1].

Table 1: FDA-Approved Selective Serotonin Reuptake Inhibitors (SSRIs) and Their Indications

SSRI (Generic Name) Example Brand Names FDA-Approved Indications*
Citalopram Celexa Major Depressive Disorder (MDD)
Escitalopram Lexapro Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD)
Fluoxetine Prozac Major Depressive Disorder (MDD), Bulimia Nervosa, Obsessive-Compulsive Disorder (OCD), Panic Disorder, treatment-resistant depression (in combination with olanzapine)
Fluvoxamine Luvox Obsessive-Compulsive Disorder (OCD)
Paroxetine Paxil Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD), Obsessive-Compulsive Disorder (OCD), Panic Disorder, Social Anxiety Disorder, Post-Traumatic Stress Disorder (PTSD), Premenstrual Dysphoric Disorder (PMDD)
Sertraline Zoloft Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD), Obsessive-Compulsive Disorder (OCD), Panic Disorder, Post-Traumatic Stress Disorder (PTSD), Social Anxiety Disorder, Premenstrual Dysphoric Disorder (PMDD)
Vilazodone Viibryd Major Depressive Disorder (MDD)

*This list of indications may not be exhaustive. Please refer to official prescribing information for complete details.

Mebendazole: An Antiparasitic with Off-Label Research

Mebendazole is a broad-spectrum anthelmintic medication approved to treat a variety of parasitic worm infestations, such as pinworm, whipworm, roundworm, and hookworm [4] [5]. It is poorly absorbed from the gastrointestinal tract, which makes it effective for intestinal infections with limited systemic effects [5].

Mechanism of Action: Mebendazole works by binding to the colchicine-sensitive site of β-tubulin, a structural protein, and inhibiting its polymerization into microtubules [4] [5]. The loss of cytoplasmic microtubules in parasitic cells disrupts vital processes like glucose uptake, leading to energy depletion and eventual death of the helminth [4]. Research is also exploring its potential repurposing in oncology due to this mechanism of disrupting microtubule formation in rapidly dividing cells [5].

Comparative Analysis: SSRIs vs. Mebendazole

The following table provides a direct comparison of the core characteristics of SSRIs and Mebendazole, highlighting their fundamental differences.

Table 2: Drug Comparison: SSRIs vs. Mebendazole

Feature Selective Serotonin Reuptake Inhibitors (SSRIs) Mebendazole
Primary Therapeutic Class Antidepressants / Psychotherapeutic agents [1] Anthelmintic (anti-parasitic) [5]
Main Molecular Target Serotonin Transporter (SERT) [1] β-tubulin protein [4]
Primary Mechanism of Action Inhibition of serotonin reuptake, increasing synaptic serotonin levels [2] Inhibition of tubulin polymerization, disrupting microtubule formation [4]
Main Clinical Use Treatment of major depressive disorder, anxiety disorders, OCD, and others [1] [2] Treatment of intestinal parasitic worm infestations [5]
Systemic Absorption Well-absorbed systemically [1] Poorly absorbed (2-10%) from the gastrointestinal tract [4] [6]

To further illustrate the distinct pathways, the diagrams below summarize the core mechanisms of action for both drug classes.

ssri_mechanism SSRI Mechanism of Action in Serotonergic Neuron cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) 5 5 SERT->5 HT_Synthesis Recycled 5-HT Synapse Synaptic Cleft HT_Synthesis->Synapse 5-HT Release Postsynaptic_Receptors Serotonin Receptors (e.g., 5-HT1A) Synapse->SERT 5-HT Reuptake Synapse->Postsynaptic_Receptors 5-HT Binding SSRI SSRI SSRI->SERT Blocks

mbz_mechanism Mebendazole Mechanism in Parasitic Cell cluster_effects Cellular Consequences Mebendazole Mebendazole BetaTubulin β-tubulin subunit Mebendazole->BetaTubulin Binds to Colchicine Site Microtubule Functional Microtubules Mebendazole->Microtubule Inhibits Formation BetaTubulin->Microtubule Polymerization Glucose_Uptake Impaired Glucose Uptake Energy_Depletion Energy Depletion (Glycogen Store Depletion) Glucose_Uptake->Energy_Depletion Cell_Death Paralyzes & Kills Helminth Energy_Depletion->Cell_Death

Experimental Considerations for Research

For researchers investigating these drug classes, the following are key methodological considerations based on their distinct mechanisms.

    • Receptor Binding & Transporter Assays: Measuring the affinity and occupancy of compounds at the serotonin transporter (SERT) using radioligand binding assays.
    • Synaptic Serotonin Measurement: Using microdialysis in vivo or electrochemical detection in brain slices to quantify changes in extracellular serotonin levels following SSRI administration.
    • Gene and Protein Expression Analysis: Investigating the time-dependent downregulation of 5-HT1A autoreceptors or changes in BDNF expression using techniques like RT-PCR, Western blotting, or immunohistochemistry.
  • For Mebendazole Research: Experimental approaches include:

    • Tubulin Polymerization Assays: In vitro assays monitoring the inhibition of microtubule formation from tubulin dimers in the presence of mebendazole.
    • Cell-Based Viability Assays: Assessing the cytotoxic effects on parasitic larvae or cancer cell lines, often measuring ATP levels as a proxy for energy depletion.
    • Parasite Motility and Death Assays: Visual or automated methods to score the immobilization and death of helminths in culture after drug exposure.

References

×

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

136.100048391 Da

Monoisotopic Mass

136.100048391 Da

Heavy Atom Count

10

UNII

Z5R55CJ4CG

Related CAS

2126-84-3 (oxalate)
3979-76-8 (monosulfate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of depression.

Pictograms

Irritant

Irritant

Other CAS

65-64-5

Wikipedia

Mebanazine

Dates

Last modified: 08-15-2023

MODIFICATION OF THE HYPOGLYCAEMIC RESPONSE TO TOLBUTAMIDE AND INSULIN BY MEBANAZINE--AN INHIBITOR OF MONOAMINE OXIDASE

A M BARRETT
PMID: 14285690   DOI: 10.1111/j.2042-7158.1965.tb07561.x

Abstract




MEBANAZINE

C F HERRIDGE
PMID: 14149215   DOI: 10.1016/s0140-6736(64)90052-2

Abstract




HYPOTENSIVE COLLAPSE AND HYPOGLYCAEMIA AFTER MEBANAZINE--A MONOAMINE-OXIDASE INHIBITOR

A J COOPER, K M KEDDIE
PMID: 14132631   DOI: 10.1016/s0140-6736(64)91810-0

Abstract




[CLINICAL TRIAL WITH ACTOMOL (A-METHYLBENZYLHYDRAZINE) DURING A 1-YEAR PERIOD IN RELATION TO THE CESSATION OF DEPRESSION. PRELIMINARY REPORT]

L WICKSTROEM, S HEDE
PMID: 14239304   DOI:

Abstract




[Heterocyclic amine derivatives - analogs of mebanazine, pheniprazine and phenelzine. II. Studies on the effect, on the central nervous system, of derivatives of perhydroazepine, perhydro-1,4-diazepine, perhydro-1,4-oxazepine, perhydro-1,5-oxazocine and morpholine-containing arylalkyloamine groups]

A Szadowska, M Mazur, A Szmigielski, H Szmigielska, A Winer
PMID: 6136156   DOI:

Abstract




Metabolism of vasoactive hormones in human isolated lung

F Al-Ubaidi, Y S Bakhle
PMID: 7353353   DOI: 10.1042/cs0580045

Abstract

1. The metabolism of some vasoactive hormones perfused through pulmonary vessels was studied in samples of human lung obtained at operations. 2. 5-Hydroxytryptamine was inactivated and this inactivation was inhibited by desmehtylimipramine and mebanazine. 3. Beta-[14C]Phenylethylamine was also metabolized in human lung. 4. Prostaglandin E2 was inactivated and this inactivation inhibited by bromocresol green and frusemide. 5. About 10% of the radioactivity from infused [14C]arachidonic acid emerged from the lung and a small amount of biological activation occurred. 6. Of [14C]arachidonic acid retained by the lung, most was present in phopholipid with lesser amounts in neutral lipid and free acid fractions. 7. The fate of the hormones studied was qualitatively similar to their fate in animal lungs.


The metabolic disposition of [14C]pivhydrazine, [14C]mebanazine, and [14C]benzylhydrazine in the rat

G C Bolton, L A Griffiths
PMID: 43225   DOI:

Abstract

The hydrazine drugs, [14C]pivhydrazine and [14C]mebanazine and the related compound [14C]benzylhydrazine were readily absorbed from the rat gut and the radioactivity was excreted mainly in urine. The major urinary metabolite of pivhydrazine and benzylhydrazine was [14C]hippuric acid, whereas mebanazine was shown to be excreted largely unchanged. Biliary excretion (21 and 24%, respectively) of radioactive material was observed after administration of [14C]pivhydrazine and [14C]mebanazine to bile duct-cannulated rats but only small amounts (approximately 3%) were excreted in bile after [14C]benzylhydrazine administration. The major biliary metabolites of pivhydrazine and mebanazine are acid-labile conjugates, possibly N-glucuronides. In vitro studies with rat liver homogenate suggest that benzylhyrazine may be an intermediate in the metabolism of pivhydrazine. The distribution of radioactivity in the rat 7 days after the administration of [14C]pivhydrazine and [14C]pivhydrazine and [14C]mebanazine is described.


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